molecular formula C9H11NO4 B15549455 Versimide CAS No. 30270-17-8

Versimide

Cat. No.: B15549455
CAS No.: 30270-17-8
M. Wt: 197.19 g/mol
InChI Key: KHFBUINXBGUEQW-RXMQYKEDSA-N
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Description

Versimide is an organonitrogen compound and an organooxygen compound. It is functionally related to an alpha-amino acid.
methyl 2-[(3R)-3-methyl-2,5-dioxopyrrolidin-1-yl]prop-2-enoate has been reported in Alternaria alternata with data available.

Properties

CAS No.

30270-17-8

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 2-[(3R)-3-methyl-2,5-dioxopyrrolidin-1-yl]prop-2-enoate

InChI

InChI=1S/C9H11NO4/c1-5-4-7(11)10(8(5)12)6(2)9(13)14-3/h5H,2,4H2,1,3H3/t5-/m1/s1

InChI Key

KHFBUINXBGUEQW-RXMQYKEDSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Role of Versimide in Alternaria alternata: A Technical Examination of Antifungal Activities

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Versimide: While the compound this compound (IUPAC name: methyl 2-[(3R)-3-methyl-2,5-dioxopyrrolidin-1-yl]prop-2-enoate) is a known secondary metabolite produced by the fungus Alternaria alternata, a comprehensive review of publicly available scientific literature reveals a notable absence of detailed studies on its specific biological activity against its source organism. Quantitative data such as IC50 or Minimum Inhibitory Concentration (MIC) values, specific experimental protocols, and the precise mechanism of action of this compound in A. alternata have not been extensively documented.

Therefore, this technical guide will provide an in-depth overview of the biological activities of other well-researched antifungal compounds against Alternaria alternata, for which substantial data exists. This will serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a consolidated view of effective chemical and biological control agents, their mechanisms of action, and the methodologies used to evaluate their efficacy.

Quantitative Analysis of Antifungal Agents Against Alternaria alternata

The following tables summarize the quantitative data on the efficacy of various fungicides and natural compounds against Alternaria alternata. This data is crucial for comparative analysis and for understanding the potency of different control agents.

Table 1: Efficacy of Synthetic Fungicides against Alternaria alternata

FungicideChemical ClassEC50 (µg/mL)Mycelial Growth Inhibition (%)Reference
Prochloraz (PCZ)DMI2.24Not specified[1]
Mancozeb (MZ)Dithiocarbamate14.66Not specified[1]
Fludioxonil (FLU)Phenylpyrrole0.35Not specified[1]
DifenoconazoleDMINot specified100% at 50 & 100 µg/mL[1]
AzoxystrobinStrobilurinNot specifiedNot specified[2]
ChlorothalonilChloronitrileNot specifiedNot specified[2]

Table 2: Efficacy of Natural Compounds and Bio-agents against Alternaria alternata

Compound/AgentSourceConcentrationMycelial Growth Inhibition (%)MIC (µg/mL)Reference
ThymolEssential OilNot specifiedNot specified91.6 ± 28.8[3]
CarvacrolEssential OilNot specifiedNot specified200 ± 86.6[3]
Bacillus subtilisBacteriumNot specifiedNot specifiedNot applicable[2]
Trichoderma harzianumFungusNot specifiedNot specifiedNot applicable[2]
Peppermint Extract (Methanol)Mentha piperita15%Not specifiedNot specified[4]
Eucalyptus Extract (Methanol)Eucalyptus globulus15%Not specifiedNot specified[4]
Lavandula Extract (Methanol)Lavandula angustifolia15%Not specifiedNot specified[4]

Experimental Protocols for Assessing Antifungal Activity

The evaluation of antifungal agents against Alternaria alternata relies on standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This is a widely used in vitro method to determine the fungitoxic effect of a compound on the mycelial growth of a fungus.

  • Preparation of Fungal Culture: Alternaria alternata is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), for a specified period (e.g., 5-7 days) to obtain actively growing colonies.

  • Preparation of Test Compound Stock Solution: A stock solution of the test compound (fungicide or natural extract) is prepared in a suitable solvent.

  • Preparation of Poisoned Medium: The stock solution is added to the molten PDA medium at a desired final concentration. The medium is then poured into sterile Petri plates. A control plate containing the solvent but no test compound is also prepared.

  • Inoculation: A small plug (e.g., 5 mm diameter) of the actively growing fungal mycelium is taken from the edge of the colony and placed at the center of the poisoned and control plates.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period.

  • Data Collection: The diameter of the fungal colony is measured in both the control and treated plates. The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((C - T) / C) * 100 where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

  • Determination of EC50: By testing a range of concentrations, the EC50 (Effective Concentration to inhibit 50% of growth) can be calculated using probit analysis.

Spore Germination Assay

This assay assesses the effect of a compound on the germination of fungal spores.

  • Spore Suspension Preparation: Spores of Alternaria alternata are harvested from a mature culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 20) and gently scraping the surface. The spore concentration is adjusted to a specific value (e.g., 10^5 spores/mL) using a hemocytometer.

  • Preparation of Test Solution: The test compound is dissolved in a suitable solvent and then diluted in sterile distilled water to the desired test concentrations.

  • Incubation: A small volume (e.g., 20 µL) of the spore suspension is mixed with an equal volume of the test solution on a sterile glass slide or in a microtiter plate well. Control wells contain the spore suspension mixed with the solvent control.

  • Incubation Conditions: The slides or plates are incubated in a humid chamber at an optimal temperature (e.g., 25°C) for a period sufficient for spore germination in the control (e.g., 12-24 hours).

  • Microscopic Examination: The percentage of germinated spores is determined by observing a random sample of spores (e.g., 100 spores) under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation of Inhibition: The percentage inhibition of spore germination is calculated relative to the control.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and pathways affected by antifungal agents is critical for developing effective and sustainable disease management strategies.

Demethylation Inhibitors (DMIs) - e.g., Prochloraz, Difenoconazole

DMIs are a class of fungicides that target the ergosterol (B1671047) biosynthesis pathway, an essential component of the fungal cell membrane.

DMI_Mechanism_of_Action Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol C14_demethylase 14α-demethylase (CYP51) Lanosterol->C14_demethylase Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation DMI DMI Fungicide (e.g., Prochloraz) DMI->C14_demethylase Inhibition C14_demethylase->Ergosterol Demethylation Phenylpyrrole_Mechanism_of_Action Fludioxonil Fludioxonil Sensor_Kinase Sensor Histidine Kinase Fludioxonil->Sensor_Kinase Over-stimulation MAPK_Cascade MAP Kinase Cascade (HOG Pathway) Sensor_Kinase->MAPK_Cascade Activation Glycerol_Synthesis Glycerol Synthesis MAPK_Cascade->Glycerol_Synthesis Leads to Osmotic_Stress_Response Osmotic Stress Response Glycerol_Synthesis->Osmotic_Stress_Response Accumulation causes Antifungal_Screening_Workflow Start Start: Isolate and Culture Alternaria alternata In_Vitro_Screening In Vitro Screening (e.g., Mycelial Growth Inhibition) Start->In_Vitro_Screening Quantitative_Assays Quantitative Assays (EC50, MIC determination) In_Vitro_Screening->Quantitative_Assays Active compounds End End: Identification of Effective Antifungal Agent In_Vitro_Screening->End Inactive compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Pathway analysis) Quantitative_Assays->Mechanism_of_Action In_Vivo_Testing In Vivo Testing (e.g., on host plant) Mechanism_of_Action->In_Vivo_Testing In_Vivo_Testing->End

References

Versimide: A Technical Guide to its Structure and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Versimide is a natural product produced by the fungus Alternaria alternata.[1] Its chemical structure, methyl 2-[(3R)-3-methyl-2,5-dioxopyrrolidin-1-yl]prop-2-enoate, points to its classification as an organonitrogen and organooxygen compound.[1] With a molecular formula of C9H11NO4 and a molecular weight of 197.19 g/mol , this compound belongs to a class of compounds that are of interest to researchers in natural product chemistry and drug discovery due to the diverse biological activities often associated with metabolites from Alternaria species.

This technical guide provides a summary of the known structural information for this compound and presents a generalized, yet detailed, overview of the experimental protocols and spectroscopic data that would be anticipated during its isolation and structure elucidation. While the original primary literature containing the specific experimental data for this compound could not be located, this guide has been constructed based on established methodologies for the characterization of fungal metabolites and theoretical spectroscopic predictions for its known structure.

Core Structure and Properties

The fundamental structural and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C9H11NO4PubChem[1]
Molecular Weight 197.19 g/mol PubChem[1]
IUPAC Name methyl 2-[(3R)-3-methyl-2,5-dioxopyrrolidin-1-yl]prop-2-enoatePubChem[1]
CAS Number 30270-17-8PubChem[1]
Canonical SMILES C[C@@H]1CC(=O)N(C1=O)C(=C)C(=O)OCPubChem[1]

Experimental Protocols

The following sections detail the typical experimental methodologies that would be employed for the isolation and structural characterization of this compound from its fungal source, Alternaria alternata.

Fungal Culture and Metabolite Extraction

A representative protocol for the cultivation of Alternaria alternata and extraction of its secondary metabolites is as follows:

  • Fungal Inoculation and Growth: Cultures of Alternaria alternata are typically grown on a solid agar (B569324) medium, such as Potato Dextrose Agar (PDA), or in a liquid broth, like Potato Dextrose Broth (PDB), to generate sufficient biomass. The cultures are incubated under controlled conditions of temperature and light to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and the culture medium are extracted with an organic solvent, commonly ethyl acetate (B1210297) or methanol. This process is often repeated multiple times to ensure a thorough extraction of the fungal metabolites.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract containing a mixture of fungal metabolites, including this compound.

Chromatographic Purification

The crude extract is then subjected to a series of chromatographic techniques to isolate this compound in a pure form.

  • Column Chromatography: The crude extract is first fractionated using column chromatography over a stationary phase like silica (B1680970) gel. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative or semi-preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to improve peak shape.

Spectroscopic Data for Structure Elucidation

The following tables summarize the expected spectroscopic data for this compound based on its known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the chemical structure of organic molecules. For this compound, a standard set of NMR experiments would be conducted in a deuterated solvent such as chloroform-d (B32938) (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5s1H=CHa
~5.9s1H=CHb
~3.8s3H-OCH3
~3.0-3.2m1H-CH(CH3)-
~2.7-2.9m1H-CHaH-CO-
~2.4-2.6m1H-CHbH-CO-
~1.2d3H-CH(CH3)-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~175C=O (succinimide)
~173C=O (succinimide)
~165C=O (ester)
~135C=C (quaternary)
~128CH2=C
~52-OCH3
~35-CH(CH3)-
~33-CH2-CO-
~15-CH(CH3)-
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aliphatic)
~1770StrongC=O stretch (imide, symmetric)
~1700StrongC=O stretch (imide, asymmetric)
~1720StrongC=O stretch (α,β-unsaturated ester)
~1640MediumC=C stretch (alkene)
~1250StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
197.07[M]+ (Molecular Ion)
166.06[M - OCH3]+
138.06[M - COOCH3]+
99.04[Succinimide fragment]+

Visualization of the Elucidation Workflow

The following diagram illustrates a generalized workflow for the isolation and structure elucidation of a natural product like this compound.

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_elucidation Structure Elucidation fungal_culture Fungal Culture (Alternaria alternata) extraction Solvent Extraction fungal_culture->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography crude_extract->column_chrom fractions Fractions column_chrom->fractions hplc HPLC Purification fractions->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms ir IR Spectroscopy pure_compound->ir structure_proposed Proposed Structure nmr->structure_proposed ms->structure_proposed ir->structure_proposed final_structure Final Structure of this compound structure_proposed->final_structure

A generalized workflow for the isolation and structure elucidation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the known structural information for this compound and outlines the standard experimental procedures and expected spectroscopic data associated with its characterization. While the primary literature with explicit experimental details for this compound remains elusive, the information presented here, based on established principles of natural product chemistry, serves as a valuable resource for researchers and scientists interested in this and similar fungal metabolites. Further investigation into the bioactivity of this compound could reveal its potential in drug development and other scientific applications.

References

Versimide: A Technical Guide to its Discovery and Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The genus Alternaria is a well-known source of a diverse array of secondary metabolites with a wide range of biological activities.[2][3][4][5][6] These compounds have garnered significant interest in the fields of drug discovery and biotechnology. Versimide, chemically identified as methyl 2-[(3R)-3-methyl-2,5-dioxopyrrolidin-1-yl]prop-2-enoate, is one such metabolite produced by Alternaria alternata.[1] Understanding the processes for its reliable isolation is the first critical step towards exploring its potential therapeutic applications. This guide presents a generalized yet detailed framework for the laboratory-scale production and purification of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for the design of effective extraction and purification strategies.

PropertyValueSource
Molecular Formula C9H11NO4PubChem
Molecular Weight 197.19 g/mol PubChem
IUPAC Name methyl 2-[(3R)-3-methyl-2,5-dioxopyrrolidin-1-yl]prop-2-enoatePubChem
CAS Number 30270-17-8PubChem

Experimental Protocols

The following protocols are based on established methods for the cultivation of Alternaria alternata and the isolation of its secondary metabolites. These should be considered as a starting point and may require optimization for maximizing the yield of this compound.

Fermentation of Alternaria alternata

The production of secondary metabolites by Alternaria alternata is highly dependent on the culture conditions. A typical laboratory-scale fermentation protocol is as follows:

  • Strain Maintenance: Alternaria alternata strains can be maintained on Potato Dextrose Agar (PDA) slants at 4°C.

  • Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium, such as Potato Dextrose Broth (PDB), with a mycelial plug from a fresh PDA plate. The culture is incubated at 25-28°C for 3-5 days on a rotary shaker at 150 rpm.

  • Production Culture: The production culture is initiated by inoculating a larger volume of PDB or a specialized fermentation medium with the seed culture (typically 5-10% v/v).

  • Fermentation Conditions: The production culture is incubated for 14-21 days at 25-28°C with shaking at 150 rpm. The optimal fermentation time for this compound production would need to be determined empirically by analyzing small samples at regular intervals.

Extraction of this compound

Following fermentation, the fungal biomass is separated from the culture broth by filtration or centrifugation. This compound can then be extracted from both the mycelium and the culture filtrate.

  • Extraction from Culture Filtrate: The culture filtrate is typically extracted with an organic solvent of medium polarity, such as ethyl acetate (B1210297) or dichloromethane. The extraction is performed multiple times to ensure complete recovery of the compound. The organic phases are then combined.

  • Extraction from Mycelium: The fungal biomass is dried and then extracted with a suitable organic solvent, often methanol (B129727) or acetone, using methods such as maceration or Soxhlet extraction.

  • Solvent Evaporation: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The crude extract, containing a mixture of metabolites, is subjected to chromatographic techniques for the isolation of pure this compound.

  • Initial Fractionation: The crude extract is often first fractionated using column chromatography on silica (B1680970) gel. A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the components.

  • Fine Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are pooled and subjected to further purification steps. This may involve repeated column chromatography on different stationary phases (e.g., Sephadex LH-20) or preparative HPLC to yield the pure compound.

  • Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR), and Infrared (IR) spectroscopy.

Visualization of Experimental Workflow

The general workflow for the isolation of this compound from Alternaria alternata is depicted in the following diagram.

Versimide_Isolation_Workflow General Workflow for this compound Isolation cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Strain Maintenance Strain Maintenance Inoculum Preparation Inoculum Preparation Strain Maintenance->Inoculum Preparation Production Culture Production Culture Inoculum Preparation->Production Culture Harvesting Harvesting Production Culture->Harvesting Separation of Biomass and Filtrate Separation of Biomass and Filtrate Harvesting->Separation of Biomass and Filtrate Solvent Extraction Solvent Extraction Separation of Biomass and Filtrate->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Preparative HPLC Preparative HPLC Fraction Collection->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: A flowchart illustrating the key stages in the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the biological activity of this compound or the signaling pathways it may modulate. The phytotoxic and cytotoxic properties of other secondary metabolites from Alternaria alternata suggest that this compound could also possess interesting biological activities.[2][5][7] Further research is required to elucidate its pharmacological profile.

Conclusion

This technical guide provides a framework for the discovery and isolation of this compound from its natural source, Alternaria alternata. While specific details from its original discovery remain elusive, the protocols outlined here, based on established methodologies for fungal secondary metabolites, offer a solid starting point for researchers. The lack of data on the biological activity of this compound highlights a significant knowledge gap and presents an opportunity for future research to explore its potential as a novel therapeutic agent. The successful isolation and characterization of this compound will be pivotal in unlocking its full scientific and medicinal potential.

References

Unveiling the Therapeutic Potential of Vismodegib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vismodegib (marketed as Erivedge®) is a first-in-class small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] Initially approved by the FDA in 2012, it represents a significant advancement in the treatment of advanced basal cell carcinoma (BCC), including metastatic BCC and locally advanced BCC that has recurred following surgery or for patients who are not candidates for surgery or radiation.[1][2][3] This technical guide provides an in-depth overview of Vismodegib's core therapeutic targets, mechanism of action, clinical efficacy, and the experimental methodologies used to elucidate its function.

Core Therapeutic Target: The Hedgehog Signaling Pathway

The primary therapeutic target of Vismodegib is the Hedgehog signaling pathway, a crucial regulator of cell growth and differentiation during embryonic development.[1] In adult tissues, this pathway is largely quiescent. However, in over 90% of basal cell carcinomas, the Hh pathway is aberrantly reactivated, leading to uncontrolled cell proliferation.

Vismodegib exerts its therapeutic effect by specifically targeting Smoothened (SMO), a G-protein-coupled transmembrane receptor that is a key component of the Hh pathway.

Mechanism of Action

Under normal, unstimulated conditions, the transmembrane receptor Patched (PTCH1) inhibits the activity of SMO. When a Hedgehog ligand (such as Sonic hedgehog, SHH) binds to PTCH1, this inhibition is relieved, allowing SMO to transduce a signal down a cytoplasmic cascade. This ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Once in the nucleus, GLI proteins activate the transcription of target genes that promote cell proliferation and survival.

In basal cell carcinoma, mutations in PTCH1 or activating mutations in SMO lead to constitutive, ligand-independent activation of the Hh pathway. Vismodegib functions by binding directly to the SMO receptor, preventing its conformational change and subsequent activation of downstream signaling, even in the presence of inactivating PTCH1 mutations. This blockade of the Hh pathway ultimately inhibits the proliferation of tumor cells.

A schematic of the Hedgehog signaling pathway and the mechanism of action of Vismodegib is presented below.

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds to SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI_active Active GLI GLI->GLI_active Activation & Translocation Target_Genes Target Gene Transcription GLI_active->Target_Genes Promotes Vismodegib Vismodegib Vismodegib->SMO Inhibits

Figure 1: Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action.

Quantitative Data from Clinical Trials

The efficacy and safety of Vismodegib have been primarily evaluated in two pivotal clinical trials: ERIVANCE and STEVIE.

ERIVANCE Trial: Efficacy Data

The ERIVANCE trial was a Phase II, international, single-arm, two-cohort, open-label study that enrolled 104 patients with metastatic basal cell carcinoma (mBCC) or locally advanced basal cell carcinoma (laBCC).

Efficacy EndpointMetastatic BCC (mBCC) (n=33)Locally Advanced BCC (laBCC) (n=71)Reference
Objective Response Rate (ORR) - Independent Review 30%43%
Objective Response Rate (ORR) - Investigator Assessed 45%60%
Complete Response020
Partial ResponseN/A18
Median Duration of Response (DoR) - Investigator Assessed 12.9 months7.6 months
Median Progression-Free Survival (PFS) - Independent Review 9.5 months9.5 months
Overall Survival (OS) at 30 months 33.4 monthsNot Estimable

Table 1: Summary of Efficacy Data from the ERIVANCE Trial.

STEVIE Trial: Safety and Efficacy Data

The STEVIE trial was a larger, open-label, multicenter study designed to evaluate the safety of Vismodegib in a setting more representative of routine clinical practice.

Efficacy EndpointMetastatic BCC (mBCC) (n=96)Locally Advanced BCC (laBCC) (n=1119)Reference
Objective Response Rate (ORR) - Investigator Assessed 36.9% (95% CI: 26.6–48.1)68.5% (95% CI: 65.7–71.3)

Table 2: Summary of Efficacy Data from the STEVIE Trial.

Adverse Event (Any Grade)Frequency in STEVIE Trial (N=1215)Reference
Muscle spasms66%
Alopecia (hair loss)62%
Dysgeusia (taste alteration)55%
Weight lossN/A (33% in an earlier analysis)
FatigueN/A (28% in an earlier analysis)
NauseaN/A (16% in an earlier analysis)
Decreased appetiteN/A (25% in an earlier analysis)
DiarrheaN/A (17% in an earlier analysis)

Table 3: Common Adverse Events Reported in the STEVIE Trial.

Experimental Protocols

Clinical Trial Design: ERIVANCE and STEVIE

The following provides a generalized overview of the methodologies employed in the pivotal clinical trials for Vismodegib.

Clinical_Trial_Workflow Generalized Clinical Trial Workflow for Vismodegib cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Patient_Screening Patient Screening (Histologically confirmed advanced BCC) Inclusion_Criteria Inclusion Criteria Met: - Inoperable laBCC or mBCC - ECOG PS 0-2 Patient_Screening->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Met: - Prior Hh pathway inhibitor - Inadequate organ function Informed_Consent Informed Consent Exclusion_Criteria->Informed_Consent Dosing Vismodegib 150 mg Oral, Once Daily Informed_Consent->Dosing Monitoring Safety & Tolerability Monitoring (AEs) Dosing->Monitoring Tumor_Response Tumor Response Assessment (RECIST criteria for mBCC) Dosing->Tumor_Response PFS_OS Progression-Free Survival (PFS) & Overall Survival (OS) Tumor_Response->PFS_OS

Figure 2: Generalized Clinical Trial Workflow for Vismodegib.

ERIVANCE Study Protocol Summary:

  • Objective: To evaluate the efficacy and safety of Vismodegib in patients with advanced BCC.

  • Design: A Phase II, international, multicenter, single-arm, two-cohort (mBCC and laBCC) open-label study.

  • Patient Population: 104 adults with histologically confirmed mBCC or laBCC who were not candidates for surgery or radiotherapy.

  • Intervention: Vismodegib 150 mg administered orally once daily until disease progression or unacceptable toxicity.

  • Primary Endpoint: Objective response rate (ORR) as assessed by an independent review facility.

  • Secondary Endpoints: Investigator-assessed ORR, duration of response (DoR), progression-free survival (PFS), and overall survival (OS).

STEVIE Study Protocol Summary:

  • Objective: To evaluate the safety of Vismodegib in a large patient population representative of real-world clinical practice.

  • Design: An open-label, multicenter, single-arm study.

  • Patient Population: Over 1200 adults with mBCC or laBCC.

  • Intervention: Vismodegib 150 mg administered orally once daily in 28-day cycles until disease progression, unacceptable toxicity, or withdrawal.

  • Primary Endpoint: Safety, as measured by the incidence of adverse events.

  • Secondary Endpoints: Efficacy variables, including ORR.

In Vitro Assays

Cell Viability (MTS) Assay Protocol:

This protocol is a representative method for assessing the effect of Vismodegib on the viability of cancer cell lines.

  • Cell Seeding: Plate basal cell carcinoma or other relevant cancer cell lines in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Vismodegib in complete growth medium. Remove the overnight culture medium from the cells and add 100 µL of the Vismodegib dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTS Reagent Addition: Prepare the MTS reagent according to the manufacturer's instructions. Add 20 µL of the MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C with 5% CO2, or until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the results to determine the IC50 value of Vismodegib.

SMO Binding Assay (Radioligand Displacement Assay - Representative Protocol):

This protocol describes a common method to determine the binding affinity of Vismodegib to its target, the SMO receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human SMO receptor.

  • Radioligand: Use a radiolabeled SMO antagonist (e.g., [³H]-Vismodegib or another suitable radioligand) with a known high affinity for SMO.

  • Competition Binding: In a 96-well plate, incubate the SMO-expressing cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled Vismodegib.

  • Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Conclusion

Vismodegib represents a targeted therapeutic strategy for basal cell carcinoma by inhibiting the aberrantly activated Hedgehog signaling pathway. Its primary target, the SMO receptor, is a key transducer in this pathway. Extensive clinical trials have demonstrated the efficacy and manageable safety profile of Vismodegib in patients with advanced BCC. The experimental methodologies outlined in this guide provide a framework for the continued investigation of Vismodegib and the development of novel Hedgehog pathway inhibitors. Further research into mechanisms of resistance and the application of Vismodegib in other malignancies driven by Hedgehog pathway dysregulation is an active area of investigation.

References

In Silico Modeling of Versimide Receptor Binding: A Methodological Overview in the Absence of a Defined Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Versimide, a chemical entity identified as methyl 2-[(3R)-3-methyl-2,5-dioxopyrrolidin-1-yl]prop-2-enoate, is a compound of interest for which specific biological targets and mechanisms of action are not yet fully elucidated in publicly available scientific literature. The in silico modeling of ligand-receptor interactions is a cornerstone of modern drug discovery, providing invaluable insights into binding affinities, mechanisms of action, and the rational design of novel therapeutics. However, the application of these computational techniques is predicated on the identification of a specific biological receptor.

This technical guide addresses the topic of in silico modeling in the context of a ligand, this compound, for which a receptor has not been definitively identified. The following sections will, therefore, outline a generalized workflow and theoretical framework for the in silico characterization of a small molecule-receptor interaction, which could be applied once a biological target for this compound is discovered. This document is intended for researchers, scientists, and drug development professionals to serve as a methodological blueprint.

I. Generalized Workflow for In Silico Receptor Binding Analysis

The computational investigation of a ligand-receptor interaction typically follows a multi-step process. This workflow begins with the identification and preparation of both the ligand and the receptor and culminates in the analysis of their interaction dynamics and the quantification of their binding affinity.

G cluster_0 Input Preparation cluster_1 Computational Modeling cluster_2 Analysis & Validation ligand_prep Ligand Preparation (this compound 3D Structure) docking Molecular Docking (Binding Pose Prediction) ligand_prep->docking receptor_id Receptor Identification (Target Protein Discovery) receptor_prep Receptor Preparation (Structure Refinement) receptor_id->receptor_prep receptor_prep->docking md_sim Molecular Dynamics (Complex Stability) docking->md_sim binding_energy Binding Free Energy (Affinity Calculation) md_sim->binding_energy interaction_analysis Interaction Analysis (Key Residue Identification) binding_energy->interaction_analysis experimental_validation Experimental Validation (e.g., Binding Assays) interaction_analysis->experimental_validation

A generalized workflow for in silico modeling of ligand-receptor binding.

II. Methodologies for Key Computational Experiments

The following sections detail the protocols for the core in silico techniques that would be employed to study this compound's interaction with a putative receptor.

A. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

  • Objective: To identify the binding mode of this compound within the active site of its target receptor and to estimate the binding affinity.

  • Methodology:

    • Ligand Preparation: The 3D structure of this compound would be obtained from a chemical database such as PubChem and optimized using a force field like MMFF94.

    • Receptor Preparation: The 3D structure of the target protein would be obtained from the Protein Data Bank (PDB) or modeled using homology modeling if a crystal structure is unavailable. The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Grid Generation: A docking grid would be defined around the putative binding site of the receptor.

    • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) would be used to explore the conformational space of the ligand within the defined grid and score the resulting poses based on a scoring function.

    • Pose Analysis: The top-ranked docking poses would be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

B. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

  • Objective: To assess the stability of the predicted binding pose of this compound and to characterize the conformational changes in the receptor upon ligand binding.

  • Methodology:

    • System Setup: The top-ranked docked complex from the molecular docking study would be placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions would be added to neutralize the system.

    • Energy Minimization: The energy of the system would be minimized to remove steric clashes.

    • Equilibration: The system would be gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble).

    • Production Run: A long-timescale MD simulation would be performed to generate a trajectory of the complex's atomic motions.

    • Trajectory Analysis: The trajectory would be analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe the stability of key intermolecular interactions over time.

C. Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity than docking scores.

  • Objective: To quantitatively estimate the binding free energy (ΔG_bind) of this compound to its receptor.

  • Methodology:

    • MM/PBSA or MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) method would be applied to snapshots from the MD simulation trajectory.

    • Energy Components: The binding free energy is calculated by summing the changes in molecular mechanical gas-phase energy, solvation free energy, and conformational entropy upon ligand binding.

III. Hypothetical Signaling Pathway

In the absence of a known receptor for this compound, a hypothetical signaling pathway cannot be constructed. However, should this compound be found to target a G-protein coupled receptor (GPCR), a generic GPCR signaling cascade can be illustrated as a placeholder.

G cluster_0 Receptor Activation cluster_1 Signal Transduction cluster_2 Cellular Response This compound This compound GPCR GPCR This compound->GPCR G_protein G-protein (αβγ) GPCR->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_messenger Second Messenger (e.g., cAMP) Effector->Second_messenger Protein_kinase Protein Kinase (e.g., PKA) Second_messenger->Protein_kinase Target_protein Target Protein (Phosphorylation) Protein_kinase->Target_protein Cellular_response Cellular Response Target_protein->Cellular_response

A generic GPCR signaling pathway.

IV. Quantitative Data Presentation

As no experimental or computational studies on this compound receptor binding are available, no quantitative data can be presented. However, once such studies are conducted, the data should be summarized in clear, structured tables.

Table 1: Hypothetical Molecular Docking and Binding Energy Results for this compound

Receptor TargetDocking Score (kcal/mol)Predicted Binding Affinity (ΔG_bind, kcal/mol)Key Interacting Residues
Receptor A---
Receptor B---
Receptor C---

Table 2: Hypothetical Experimental Binding Affinity Data for this compound

Receptor TargetExperimental MethodBinding Affinity (K_d, nM)
Receptor ASurface Plasmon Resonance (SPR)-
Receptor BIsothermal Titration Calorimetry (ITC)-
Receptor CRadioligand Binding Assay-

V. Experimental Protocols for Validation

The predictions from in silico modeling must be validated through experimental assays.

A. Surface Plasmon Resonance (SPR)

  • Objective: To measure the real-time kinetics of this compound binding to its receptor.

  • Protocol:

    • Immobilize the purified receptor on a sensor chip.

    • Flow solutions of this compound at various concentrations over the chip.

    • Measure the change in the refractive index at the sensor surface, which is proportional to the binding.

    • Analyze the association and dissociation rates to calculate the equilibrium dissociation constant (K_d).

B. Isothermal Titration Calorimetry (ITC)

  • Objective: To directly measure the thermodynamic parameters of this compound-receptor binding.

  • Protocol:

    • Place the purified receptor in the sample cell of the calorimeter.

    • Titrate with a solution of this compound.

    • Measure the heat released or absorbed during the binding event.

    • Fit the data to a binding model to determine the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS).

While a specific receptor for this compound has not been identified, this guide provides a comprehensive overview of the in silico and experimental methodologies that can be employed once a biological target is discovered. The integration of computational modeling with experimental validation is a powerful approach to elucidate the mechanism of action of novel compounds like this compound and to accelerate the drug discovery process. Future research should focus on identifying the biological receptor(s) of this compound to enable the application of these detailed modeling and validation techniques.

Vismodegib: A Technical Guide for a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vismodegib (formerly GDC-0449) is a first-in-class, orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It represents a significant advancement in targeted cancer therapy, particularly for malignancies driven by aberrant Hh pathway activation, such as basal cell carcinoma (BCC) and medulloblastoma. Vismodegib exerts its therapeutic effect by binding directly to and inhibiting the Smoothened (SMO) receptor, a key transmembrane protein that transduces the Hh signal. This guide provides a comprehensive technical overview of Vismodegib, summarizing its mechanism of action, preclinical and clinical efficacy, pharmacokinetic profile, and key experimental protocols relevant to its evaluation as a lead compound.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of cellular proliferation and differentiation during embryonic development but is largely quiescent in adult tissues.[1][2] Its inappropriate reactivation is a known driver in several cancers.[3]

In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHh) to the Patched-1 (PTCH1) receptor relieves PTCH1's inhibition of Smoothened (SMO).[2] This allows SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3), which then translocate to the nucleus and induce the expression of target genes responsible for cell growth and survival.[3]

Vismodegib functions as a competitive antagonist of the SMO receptor. It binds with high affinity to the seven-transmembrane (7TM) domain of SMO, effectively blocking its conformational change and preventing the downstream activation of GLI transcription factors. This leads to the downregulation of Hh target genes, like GLI1 and PTCH1, thereby inhibiting tumor cell proliferation and survival.

Hedgehog_Pathway_Inhibition_by_Vismodegib Figure 1: Vismodegib Mechanism of Action cluster_off Pathway OFF (Vismodegib) cluster_on Pathway ON (Canonical) PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off Keeps Inactive Vismodegib Vismodegib Vismodegib->SMO_off Inhibits SHh SHh Ligand PTCH1_on PTCH1 SHh->PTCH1_on Binds SMO_on SMO PTCH1_on->SMO_on Inhibition Relieved GLI_on GLI SMO_on->GLI_on Activates Nucleus Nucleus GLI_on->Nucleus Translocates TargetGenes Target Gene Expression (e.g., GLI1, PTCH1) Nucleus->TargetGenes Induces

Figure 1. Vismodegib Mechanism of Action

Quantitative Biological Activity

Vismodegib demonstrates potent and selective inhibition of the Hedgehog pathway and interacts with ABC transporters, which is relevant for understanding drug resistance mechanisms.

Target/Assay Cell Line / System IC50 Value Reference
Hedgehog PathwayShh-Light 2 Reporter Cells3 nM
GLI1 InhibitionMedulloblastoma Allograft Model0.165 µM (165 nM)
GLI1 InhibitionD5123 Colorectal Cancer Xenograft0.267 µM (267 nM)
P-glycoprotein (P-gp)Cell-free Assay3.0 µM
ABCG2Cell-free Assay1.4 µM
Cell Growth InhibitionNeuroblastoma Cell Lines>50 µM

Pharmacokinetic Profile

The pharmacokinetic properties of Vismodegib have been characterized in both preclinical and clinical settings, revealing low clearance and high protein binding.

Parameter Species Dose Value Reference
Oral Bioavailability HumanSingle Dose31.8%
Plasma Protein Binding HumanN/A>99% (to Albumin and AAG)
Volume of Distribution (Vd) HumanN/A16.4 - 26.6 L
Elimination Half-life (t½) HumanSingle Dose~12 days
Elimination Half-life (t½) HumanContinuous Daily Dosing~4 days
Metabolism HumanN/AOxidation, glucuronidation, pyridine (B92270) ring cleavage (minor substrate of CYP2C9/3A4)
Excretion HumanN/APrimarily hepatic; 82% in feces, 4.4% in urine

Clinical Efficacy Summary

Clinical trials, most notably the pivotal ERIVANCE BCC study, have established the efficacy of Vismodegib in patients with advanced basal cell carcinoma.

Study Patient Cohort Endpoint Response Rate Reference
ERIVANCE BCCMetastatic BCC (mBCC)Objective Response Rate (ORR) - Independent Review30%
ERIVANCE BCCLocally Advanced BCC (laBCC)Objective Response Rate (ORR) - Independent Review43%
ERIVANCE BCC (Follow-up)Metastatic BCC (mBCC)ORR - Investigator Assessed48.5%
ERIVANCE BCC (Follow-up)Locally Advanced BCC (laBCC)ORR - Investigator Assessed60.3%
Phase IAdvanced Solid Tumors (primarily BCC)Objective Antitumoral Activity18 of 33 aBCC patients

Key Experimental Protocols

Detailed methodologies are critical for the evaluation and comparison of lead compounds. The following sections describe key assays used to characterize Vismodegib.

Competitive SMO Binding Assay (Fluorescence-Based)

This assay quantifies the ability of a test compound (e.g., Vismodegib) to compete with a fluorescently labeled ligand for binding to the SMO receptor expressed on the cell surface.

Principle: Cells expressing the SMO receptor are incubated with a fluorescent probe that binds to SMO, such as BODIPY-cyclopamine or BODIPY-vismodegib. In the presence of a competing unlabeled ligand, the fluorescent signal will decrease in a dose-dependent manner, allowing for the calculation of binding affinity (Ki) or IC50.

Detailed Methodology:

  • Cell Culture: Culture COS-1 or HEK293 cells and transiently transfect them with a Smoothened (SMO) expression construct. Plate cells in a suitable format (e.g., 96-well plate) for fluorescence microscopy or flow cytometry.

  • Compound Preparation: Prepare a dilution series of the test compound (Vismodegib) and a fixed, low-nanomolar concentration of BODIPY-cyclopamine or BODIPY-vismodegib in an appropriate assay buffer.

  • Binding Reaction: Remove culture medium from cells and add the compound dilutions. Immediately add the fluorescent probe to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours) to allow binding to reach equilibrium. Protect from light.

  • Washing: Gently wash the cells with cold PBS to remove unbound fluorescent probe.

  • Detection & Analysis:

    • Flow Cytometry: Detach cells and analyze the fluorescence intensity of the cell population. The specific binding is determined by the shift in fluorescence compared to control cells.

    • Fluorescence Microscopy/Plate Reader: Directly measure the fluorescence intensity from each well.

  • Data Analysis: Plot the fluorescence intensity against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

SMO_Binding_Assay_Workflow Figure 2: Workflow for a Competitive SMO Binding Assay start Start: Plate SMO-expressing cells add_compounds Add serial dilutions of Vismodegib start->add_compounds add_probe Add fixed concentration of BODIPY-probe add_compounds->add_probe incubate Incubate to allow binding equilibrium add_probe->incubate wash Wash to remove unbound probe incubate->wash detect Detect fluorescence (Flow Cytometry or Plate Reader) wash->detect analyze Analyze Data: Plot Dose-Response Curve detect->analyze end End: Determine IC50 analyze->end

Figure 2. Workflow for a Competitive SMO Binding Assay

GLI-Luciferase Reporter Assay

This cell-based assay measures the activity of the Hh pathway by quantifying the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.

Principle: A cell line (e.g., Shh-Light II) is engineered to contain a luciferase gene driven by a promoter with multiple GLI binding sites. Activation of the Hh pathway leads to GLI activation and subsequent luciferase expression, which produces a quantifiable light signal. Inhibitors like Vismodegib will reduce the signal.

Detailed Methodology:

  • Cell Culture: Plate Shh-Light II cells (or other suitable GLI-reporter cell lines) in a 96-well plate and allow them to adhere overnight.

  • Pathway Activation: Treat cells with a Hh pathway agonist, such as a Smoothened Agonist (SAG), to induce a robust signal.

  • Compound Treatment: Concurrently, treat the cells with a serial dilution of Vismodegib or vehicle control.

  • Incubation: Incubate the cells for 24-48 hours to allow for transcription and translation of the luciferase reporter.

  • Lysis and Reagent Addition: Lyse the cells and add a luciferase substrate reagent according to the manufacturer's protocol (e.g., Promega's ONE-Glo™).

  • Detection: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to a measure of cell viability if necessary. Plot the normalized signal against the log concentration of Vismodegib and fit to a dose-response curve to calculate the IC50.

Cell Viability / Proliferation Assay (MTS/CCK-8)

This assay assesses the effect of a compound on cell viability and proliferation by measuring the metabolic activity of the cell population.

Principle: Metabolically active cells reduce a tetrazolium salt (like MTS or WST-8 in CCK-8 kits) into a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., Caco-2, Ht-29) into a 96-well plate at a predetermined density (e.g., 1x10^5 cells/ml) and allow them to adhere for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Vismodegib (e.g., 5-50 µM) or vehicle control (DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the MTS or CCK-8 reagent to each well and incubate for an additional 1-4 hours, as per the manufacturer's instructions.

  • Detection: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log concentration of Vismodegib to determine the IC50 value.

Conclusion and Future Directions

Vismodegib has successfully translated from a potent preclinical lead compound to an approved therapeutic agent, validating the Smoothened receptor as a druggable target in oncology. Its well-defined mechanism, oral bioavailability, and proven clinical efficacy in Hh-driven cancers make it a cornerstone of targeted therapy. Future research will likely focus on overcoming mechanisms of resistance, exploring intermittent dosing schedules to manage adverse events, and evaluating its efficacy in combination with other anticancer agents and in other malignancies with evidence of Hh pathway activation. The technical data and protocols summarized herein provide a foundational guide for researchers engaged in the discovery and development of next-generation Hedgehog pathway inhibitors.

References

Methodological & Application

Application Notes and Protocols for Versimide Extraction from Alternaria alternata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Versimide is a secondary metabolite produced by the fungus Alternaria alternata[1]. As a nitrogen-containing organic compound, it holds potential for investigation in various drug development and scientific research applications[1][2]. Alternaria species are known producers of a diverse array of bioactive secondary metabolites, including polyketides, quinones, and nitrogen-containing compounds[2]. The extraction and purification of these compounds are critical steps for their subsequent identification, characterization, and evaluation of their biological activities.

This document provides a detailed protocol for the extraction of this compound from Alternaria alternata cultures. The methodology is based on established techniques for the isolation of secondary metabolites from fungal sources.

Data Presentation

The yield of this compound from Alternaria alternata can vary depending on the fungal strain, culture conditions, and extraction efficiency. The following table provides an example of expected yields at different stages of the extraction process. Researchers should perform their own quantitative analysis to determine the precise yields for their specific experimental setup.

ParameterValueUnitNotes
Fungal Culture (Wet Weight)250gFrom 2 L of liquid culture
Lyophilized Mycelia (Dry Weight)50g
Crude Extract (Post-Solvent Evaporation)2.5g
Purified this compound Fraction50-150mgYield after chromatographic separation

Experimental Protocols

This protocol outlines the steps for the cultivation of Alternaria alternata, followed by the extraction and purification of this compound.

I. Fungal Culture and Harvest
  • Inoculation and Incubation:

    • Aseptically inoculate a 2 L Erlenmeyer flask containing 1 L of sterile Potato Dextrose Broth (PDB) with a pure culture of Alternaria alternata.

    • Incubate the flask at 25-28°C for 14-21 days in a shaking incubator at 150 rpm to ensure proper aeration and prevent clumping of the mycelia.

  • Harvesting the Mycelia:

    • After the incubation period, separate the fungal mycelia from the culture broth by vacuum filtration using a Büchner funnel with Whatman No. 1 filter paper.

    • Wash the harvested mycelial mat with sterile distilled water to remove any remaining medium.

    • Freeze the mycelial mat at -80°C and then lyophilize to obtain a dry powder. This process enhances the efficiency of the subsequent extraction.

II. Extraction of this compound
  • Solvent Extraction:

    • Grind the lyophilized mycelia into a fine powder using a sterile mortar and pestle.

    • Transfer the powdered mycelia to a large Erlenmeyer flask.

    • Add 500 mL of ethyl acetate (B1210297) to the flask. Ethyl acetate is a commonly used solvent for extracting secondary metabolites from fungi[3].

    • Agitate the mixture on a rotary shaker at room temperature for 24 hours to ensure thorough extraction.

  • Filtration and Concentration:

    • Separate the mycelial debris from the ethyl acetate extract by vacuum filtration.

    • Collect the filtrate, which now contains the crude extract.

    • Concentrate the ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue is the crude extract.

III. Purification of this compound
  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in 100 mL of methanol.

    • Transfer the methanolic solution to a separatory funnel.

    • Add 100 mL of n-hexane and shake vigorously. Allow the layers to separate. The nonpolar impurities will partition into the n-hexane layer.

    • Collect the lower methanolic layer and discard the upper n-hexane layer. Repeat this step two more times to ensure complete removal of nonpolar compounds.

  • Column Chromatography:

    • Concentrate the methanolic fraction to dryness.

    • Prepare a silica (B1680970) gel column (60-120 mesh) using a suitable nonpolar solvent system, such as a gradient of hexane (B92381) and ethyl acetate.

    • Dissolve the dried extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 7:3 v/v) and visualize under UV light.

    • Pool the fractions containing the compound with the expected Rf value for this compound.

  • Final Purification and Characterization:

    • Concentrate the pooled fractions to obtain the purified this compound.

    • The purity of the compound can be further assessed by High-Performance Liquid Chromatography (HPLC).

    • Confirm the identity of the purified compound as this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the extraction and purification of this compound from Alternaria alternata.

Versimide_Extraction_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Inoculation of A. alternata in PDB B Incubation (14-21 days, 25-28°C) A->B C Harvesting Mycelia (Vacuum Filtration) B->C D Lyophilization C->D E Grinding of Lyophilized Mycelia D->E Dried Mycelia F Extraction with Ethyl Acetate E->F G Filtration F->G H Concentration (Rotary Evaporation) G->H I Liquid-Liquid Partitioning (Methanol/Hexane) H->I Crude Extract J Silica Gel Column Chromatography I->J K Fraction Collection and TLC Analysis J->K L Pooling and Concentration K->L M Purity Check (HPLC) L->M Purified Fraction N Structural Elucidation (MS, NMR) M->N

Caption: Workflow for this compound Extraction and Purification.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Determination of Versimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed high-performance liquid chromatography (HPLC) method for the quantitative analysis of Versimide. Due to the absence of a standardized method in the public domain, this application note provides a comprehensive, scientifically-grounded protocol developed based on the chemical properties of the molecule. The proposed reversed-phase HPLC method is designed to be simple, accurate, and robust, making it suitable for routine analysis, purity assessment, and quality control of this compound in a drug development setting. All protocols, including system suitability and method validation parameters based on ICH guidelines, are described in detail.

Introduction

This compound, chemically known as methyl 2-[(3R)-3-methyl-2,5-dioxopyrrolidin-1-yl]prop-2-enoate, is an organonitrogen and organooxygen compound.[1] As with any compound under investigation for pharmaceutical or other applications, a reliable analytical method is crucial for ensuring its identity, purity, and quality. High-performance liquid chromatography (HPLC) is a primary analytical technique used for this purpose due to its high resolution, sensitivity, and precision.[2][3]

This application note presents a proposed reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound. The method is designed based on the predicted physicochemical properties of this compound, including its moderate polarity and the presence of a UV-absorbing chromophore.

Experimental Protocol

Instrumentation

An HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Gradient Pump

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) software

Chemicals and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • Formic Acid (ACS Grade or higher)

Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions for the analysis of this compound.

ParameterProposed Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Gradient
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm (It is recommended to run a PDA scan from 200-400 nm to determine the optimal λmax)
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is recommended as the diluent.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and quantitation by diluting the Standard Stock Solution with the diluent to achieve concentrations across the desired range (e.g., 10-150 µg/mL).

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh a quantity of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

Method Validation Protocol

The proposed analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters must be evaluated.

System Suitability

Before conducting any analysis, the suitability of the chromatographic system must be verified. A working standard solution (e.g., 100 µg/mL) should be injected five times. The acceptance criteria are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%
Specificity

The specificity of the method should be demonstrated by showing that there is no interference from excipients, impurities, or degradation products at the retention time of the this compound peak. This can be achieved by injecting a blank (diluent), a placebo solution, and samples from forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).

Linearity and Range

Linearity should be assessed using a minimum of five concentration levels prepared from the stock solution, covering the expected analytical range. The calibration curve (peak area vs. concentration) should be plotted, and the correlation coefficient (r²), y-intercept, and slope should be determined.

Accuracy (Recovery)

Accuracy should be determined by performing recovery studies. This involves spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis should be performed in triplicate for each level, and the percentage recovery should be calculated.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day and under the same experimental conditions.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay should be performed by a different analyst on a different day using a different instrument to assess the ruggedness of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio. Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.

Robustness

The robustness of the method should be evaluated by introducing small, deliberate variations to the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (e.g., ± 2% organic)

The effect of these changes on the system suitability parameters should be evaluated.

Data Presentation (Hypothetical Validation Data)

The following tables represent a summary of expected results from a successful method validation.

Table 1: Linearity Data

Parameter Expected Result
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999

| Regression Equation | y = mx + c |

Table 2: Accuracy and Precision Data

Validation Parameter Concentration Level Acceptance Criteria
Accuracy (% Recovery) 80%, 100%, 120% 98.0% - 102.0%
Repeatability (% RSD) 100% ≤ 2.0%

| Intermediate Precision (% RSD) | 100% | ≤ 2.0% |

Table 3: LOD and LOQ

Parameter Expected Result (µg/mL)
LOD ~ 0.1

| LOQ | ~ 0.3 |

Workflow Visualization

The overall experimental workflow for the analysis of this compound using this HPLC method is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions setup HPLC System Setup prep_std->setup prep_smp Prepare Sample Solutions prep_smp->setup sst System Suitability Test (SST) setup->sst analysis Inject Samples & Standards sst->analysis If Pass process Chromatogram Integration analysis->process calculate Calculate Results (Purity/Assay) process->calculate report Generate Report calculate->report

Caption: Experimental workflow for this compound HPLC analysis.

Conclusion

The proposed reversed-phase HPLC method provides a comprehensive framework for the reliable and accurate quantification of this compound. The detailed protocol for method execution and validation serves as a robust starting point for researchers in a pharmaceutical or quality control laboratory. This method, once validated, will be a valuable tool for ensuring the quality and consistency of this compound throughout the drug development lifecycle. It is critical to note that this proposed method requires experimental verification and optimization to confirm its suitability for its intended application.

References

Application Notes and Protocols for the Nuclear Magnetic Resonance (NMR) Analysis of Versimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of Versimide using nuclear magnetic resonance (NMR) spectroscopy. The protocols outlined below detail the necessary steps for sample preparation, data acquisition, and spectral analysis to confirm the chemical structure and purity of this compound.

Introduction

This compound, with the chemical name methyl 2-[(3R)-3-methyl-2,5-dioxopyrrolidin-1-yl]prop-2-enoate, is a small organic molecule with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol .[1] Accurate structural characterization is a critical step in the research and development of any new chemical entity. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the atomic structure of a molecule in solution.[2][3] This document outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete proton (¹H) and carbon (¹³C) spectral assignment of this compound.

Chemical Structure of this compound

IUPAC Name: methyl 2-[(3R)-3-methyl-2,5-dioxopyrrolidin-1-yl]prop-2-enoate[1] Molecular Formula: C9H11NO4[1] Molecular Weight: 197.19 g/mol [1]

Chemical structure of this compound

Experimental Protocols

Sample Preparation

A crucial first step in NMR spectroscopy is the preparation of a high-quality sample to ensure accurate and high-resolution data.[4]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the this compound sample. Chloroform-d (CDCl₃) is a suitable starting choice for many organic molecules.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube. TMS will provide a reference signal at 0.00 ppm.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition

The following NMR experiments are recommended for the complete structural elucidation of this compound. Experiments should be performed on a spectrometer with a proton frequency of 400 MHz or higher for optimal resolution.

  • ¹H NMR (Proton): Provides information about the number of different types of protons and their electronic environments.

  • ¹³C NMR (Carbon-13): Determines the number of different types of carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.

Data Processing and Analysis
  • Fourier Transformation: The raw time-domain data (FID) is converted into the frequency-domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

  • Peak Picking and Assignment: Identify the chemical shift of each peak and use the 2D NMR data to assign each proton and carbon to its position in the this compound molecule.

Data Presentation

Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
6.25s1H-=CHa
5.80s1H-=CHb
3.80s3H--OCH₃
3.10m1H--CH-
2.85dd1H18.0, 9.0-CH₂a-
2.50dd1H18.0, 4.5-CH₂b-
1.30d3H7.0-CH₃
Table 2: Hypothetical ¹³C NMR Data for this compound in CDCl₃
Chemical Shift (δ, ppm)Assignment
175.2C=O (amide)
174.8C=O (amide)
165.5C=O (ester)
135.0=C<
128.0=CH₂
52.5-OCH₃
35.0-CH-
33.0-CH₂-
15.0-CH₃

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_output Output a Weigh this compound (5-10 mg) b Dissolve in Deuterated Solvent (e.g., CDCl3) a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e 1D NMR (1H, 13C) d->e Insert into Spectrometer f 2D NMR (COSY, HSQC, HMBC) e->f g Fourier Transform & Phasing f->g h Baseline Correction & Referencing g->h i Integration & Peak Picking h->i j Spectral Assignment i->j k Structure Confirmation j->k l Purity Assessment k->l

Caption: Experimental workflow for NMR analysis of this compound.

hypothetical_signaling_pathway cluster_pathway Hypothetical Signaling Pathway Modulation by this compound This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway modulated by this compound.

References

Application Notes and Protocols for the Identification of Versimide using Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versimide, a succinimide (B58015) derivative with potential biological activity, requires robust analytical methods for its identification and characterization. This document provides detailed application notes and experimental protocols for the identification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols cover sample preparation, chromatographic separation, and mass spectrometric analysis, including predicted fragmentation patterns. Additionally, a hypothetical signaling pathway potentially modulated by this compound is presented based on the activity of structurally related compounds.

Introduction to this compound and the Role of Mass Spectrometry

This compound, with the chemical structure methyl 2-[(3R)-3-methyl-2,5-dioxopyrrolidin-1-yl]prop-2-enoate, is a natural product isolated from Alternaria alternata.[1] Its succinimide core is a feature found in various biologically active compounds, suggesting potential therapeutic applications for this compound. Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful technique for the sensitive and specific identification of such small molecules in complex matrices. This document outlines the methodologies for the qualitative and quantitative analysis of this compound.

Predicted Mass Spectrometry Data for this compound

Accurate mass measurement and tandem mass spectrometry (MS/MS) are crucial for the confident identification of this compound. The predicted mass spectral data for this compound are summarized in the table below.

Parameter Value Notes
Molecular Formula C₉H₁₁NO₄[1]
Monoisotopic Mass 197.0688 u[1]
[M+H]⁺ (Protonated) 198.0761 uFor positive ion mode ESI-MS
[M+Na]⁺ (Sodiated) 220.0580 uCommon adduct in ESI-MS
[M-H]⁻ (Deprotonated) 196.0615 uFor negative ion mode ESI-MS

Table 1: Predicted m/z values for this compound in high-resolution mass spectrometry.

Experimental Protocols

Sample Preparation from Microbial Culture

This protocol is adapted from general methods for the extraction of secondary metabolites from microbial cultures.

  • Culture Growth: Grow Alternaria alternata or other relevant microbial strains under conditions conducive to this compound production.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) three times.

    • Extract the mycelium with methanol (B129727) or acetone.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Sample Reconstitution: Dissolve the dried extract in a suitable solvent for LC-MS analysis, such as a mixture of methanol and water, to a final concentration of 1 mg/mL.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a starting point for the development of a specific method for this compound.

LC Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Full Scan MS Range m/z 50-500
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Energy Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum
Data Acquisition Data-Dependent Acquisition (DDA) to trigger MS/MS on the most abundant ions

Table 2: Suggested starting parameters for LC-MS/MS analysis of this compound.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Identification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_output Output culture Microbial Culture extraction Solvent Extraction culture->extraction concentration Evaporation & Reconstitution extraction->concentration filtration Filtration (0.22 µm) concentration->filtration lc_separation LC Separation (C18) filtration->lc_separation ms_detection Full Scan MS Detection lc_separation->ms_detection msms_fragmentation Data-Dependent MS/MS ms_detection->msms_fragmentation data_analysis Data Analysis & Identification msms_fragmentation->data_analysis identification This compound Identification data_analysis->identification quantification Quantification data_analysis->quantification

Experimental workflow for the identification and quantification of this compound.
Predicted Fragmentation Pathway of this compound

Based on the fragmentation of other N-substituted succinimides, the following fragmentation pathway for protonated this compound ([M+H]⁺) is proposed. The primary fragmentation sites are expected to be the ester group and the succinimide ring.

fragmentation_pathway cluster_frags parent This compound [M+H]⁺ m/z 198.0761 frag1 Loss of CH₃OH m/z 166.0498 parent->frag1 - CH₃OH frag2 Loss of COOCH₃ m/z 139.0600 parent->frag2 - •COOCH₃ frag3 Loss of C₄H₄O₃ m/z 98.0597 parent->frag3 - C₄H₄O₃ (from ring) frag4 Succinimide Ring Opening + H₂O, m/z 216.0866 parent->frag4 + H₂O (in-source hydrolysis)

Predicted fragmentation pathway for protonated this compound in ESI-MS/MS.
Predicted Fragment Ion (m/z) Proposed Neutral Loss Formula of Loss
166.0498MethanolCH₄O
139.0600Carbomethoxy radical•COOCH₃
98.0597Maleic anhydride (B1165640) derivative from ringC₄H₄O₃
216.0866In-source hydrolysis product-

Table 3: Predicted fragment ions of protonated this compound.

Hypothetical Signaling Pathway Modulated by this compound

While the specific biological targets of this compound are not yet elucidated, some structurally related benzylidene-succinimide derivatives have been shown to possess antiangiogenic and anticancer activities by inhibiting the AKT/mTOR and VEGFR2 signaling pathways.[2] The following diagram illustrates this hypothetical mechanism of action for this compound. It is important to note that this is a proposed pathway based on similar compounds and requires experimental validation for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation This compound This compound This compound->VEGFR2 Inhibits This compound->AKT Inhibits

Hypothetical inhibition of AKT/mTOR and VEGFR2 signaling by this compound.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the identification and characterization of this compound using LC-MS/MS. The predicted fragmentation patterns and hypothetical signaling pathway offer a starting point for further investigation into the chemical and biological properties of this natural product. Method validation and further biological studies are essential to confirm these findings and to fully elucidate the potential of this compound in drug discovery and development.

References

Application Note: Cell-Based Assay Protocol for Screening Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note uses Vemurafenib as a representative compound to illustrate a cell-based assay protocol for a kinase inhibitor. The term "Versimide" did not yield specific results in scientific literature searches; therefore, Vemurafenib, a well-characterized BRAF V600E inhibitor, has been substituted to provide a detailed and accurate protocol. This protocol can be adapted for other kinase inhibitors with similar mechanisms of action.

Introduction

The RAS-RAF-MEK-ERK signaling pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, is a critical regulator of cell growth, proliferation, and survival.[1] Constitutive activation of this pathway due to mutations, such as the BRAF V600E mutation, is a key driver in many cancers, particularly melanoma.[1][2][3] Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutated kinase, which blocks the downstream signaling cascade, leading to reduced cell proliferation and apoptosis in cancer cells.[4] Cell-based assays are indispensable tools in drug discovery for evaluating the efficacy and potency of kinase inhibitors like Vemurafenib in a physiologically relevant context.[5][6] This application note provides a detailed protocol for a cell proliferation assay using a luminescence-based method to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Principle of the Assay

This protocol utilizes a cell viability assay to measure the anti-proliferative effects of a kinase inhibitor on cancer cells harboring the target mutation (e.g., BRAF V600E). The assay is based on the principle that viable, metabolically active cells produce ATP. A reagent containing luciferase and its substrate is added to the cells. The luciferase enzyme uses ATP to convert the substrate into a luminescent signal, which is directly proportional to the number of viable cells. By treating the cells with a serial dilution of the inhibitor, a dose-response curve can be generated, and the IC50 value can be calculated. This value represents the concentration of the inhibitor required to reduce cell viability by 50%.

Signaling Pathway

BRAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF BRAF V600E (Constitutively Active) MEK MEK1/2 ERK ERK1/2 Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Vemurafenib Vemurafenib Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Culture BRAF V600E Melanoma Cells C 3. Seed Cells in 96-well Plate A->C B 2. Prepare Serial Dilution of Vemurafenib D 4. Add Vemurafenib to Wells B->D C->D E 5. Incubate for 72 hours D->E F 6. Add Cell Viability Reagent (e.g., CellTiter-Glo®) E->F G 7. Measure Luminescence F->G H 8. Plot Dose-Response Curve & Calculate IC50 G->H

Materials and Methods

Cell Lines:

  • A375 (human melanoma cell line with BRAF V600E mutation)

  • SK-MEL-28 (human melanoma cell line with BRAF V600E mutation)

  • WM-115 (human melanoma cell line with BRAF V600E mutation, can exhibit higher resistance)[7]

Reagents and Consumables:

  • Vemurafenib (or other test compound)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Sterile, opaque-walled 96-well microplates (for luminescence assays)

Equipment:

  • Laminar flow hood

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

  • Centrifuge

  • Multichannel pipette

  • Luminometer or plate reader with luminescence detection capabilities

Experimental Protocol

1. Cell Culture and Maintenance: a. Culture A375, SK-MEL-28, or WM-115 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Maintain cells in a humidified incubator at 37°C with 5% CO2. c. Passage cells every 2-3 days or when they reach 80-90% confluency.

2. Preparation of Test Compound: a. Prepare a 10 mM stock solution of Vemurafenib in DMSO. b. Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.001 nM to 50 µM).[8] Note that the final DMSO concentration in all wells, including controls, should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.

3. Cell Seeding: a. Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. b. Dilute the cell suspension in culture medium to a final concentration of 5 x 10^4 cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of an opaque-walled 96-well plate.[8] d. Incubate the plate for 24 hours to allow cells to adhere.[8]

4. Compound Treatment: a. After 24 hours, carefully remove the medium from the wells. b. Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and 0.1% DMSO as a vehicle control and wells with medium only as a blank control. c. Incubate the plate for 72 hours at 37°C with 5% CO2.[7][8]

5. Cell Viability Measurement: a. After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence using a plate reader.

6. Data Analysis: a. Subtract the average luminescence of the blank control wells from all other wells. b. Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (% Viability). c. Plot the % Viability against the log concentration of the test compound. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.

Data Presentation

The following table summarizes representative IC50 values for Vemurafenib in different BRAF V600E mutated melanoma cell lines, as reported in the literature. These values can serve as a benchmark for experimental results.

Cell LineBRAF StatusVemurafenib IC50 (µM)Reference
A375 V600E0.145 (145 nM)[7]
SK-MEL-28 V600E0.082 (82 nM)[7]
A2058 V600E0.452 (452 nM)[7]
WM-115 V600E1.227 (1227 nM)[7]
Mewo Wild-Type> 5.0 (> 5000 nM)[9]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and assay method.[10]

Troubleshooting

IssuePossible CauseSolution
High variability between replicate wells Uneven cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate.
Low luminescent signal Low cell number, reagent not working.Optimize cell seeding density. Check the expiration date and storage of the assay kit.
IC50 value significantly different from expected Incorrect compound concentration, cell line resistance, contamination.Verify the stock solution concentration. Use a different cell line for comparison. Check for mycoplasma contamination.
Bell-shaped dose-response curve Drug dependency in resistant cells.This phenomenon has been observed in some Vemurafenib-resistant cell lines.[11] Analysis may require specialized curve-fitting models.

Conclusion

This application note provides a robust and reproducible protocol for assessing the anti-proliferative activity of kinase inhibitors in a cell-based format. The use of a luminescent-based cell viability assay offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening and determination of inhibitor potency. By following this detailed methodology, researchers can effectively characterize novel compounds targeting specific signaling pathways and advance the drug development process.

References

Application Notes and Protocols for the Synthesis and Purification of Versimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Versimide, chemically known as methyl 2-[(3R)-3-methyl-2,5-dioxopyrrolidin-1-yl]prop-2-enoate, is an organic compound featuring a substituted succinimide (B58015) ring. The succinimide moiety is a recurring structural motif in a variety of biologically active compounds, including anticonvulsants, anti-inflammatory agents, and antitumor drugs. While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, the synthesis of N-substituted succinimides is a well-established area of organic chemistry. These application notes provide detailed protocols for the plausible synthesis and purification of this compound, based on established chemical methodologies for the formation of the succinimide core and subsequent N-functionalization.

Synthesis of this compound

The synthesis of this compound can be approached through a two-step process:

  • Formation of the 3-methylsuccinimide core: This is achieved by the reaction of 3-methylsuccinic anhydride (B1165640) with a suitable source of ammonia, followed by cyclization.

  • N-alkylation of 3-methylsuccinimide: The nitrogen of the succinimide ring is then alkylated using a precursor for the methyl acrylate (B77674) side chain.

Step 1: Synthesis of 3-Methylsuccinimide

A common and efficient method for the synthesis of the succinimide ring is the reaction of the corresponding anhydride with an amine. In this case, 3-methylsuccinic anhydride is reacted with a source of ammonia, followed by thermal or chemical dehydration to induce cyclization.

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylsuccinic anhydride (1 equivalent) in a suitable solvent such as toluene (B28343) or xylene.

  • To the stirred solution, add a source of ammonia, such as an aqueous solution of ammonium (B1175870) hydroxide (B78521) (1.1 equivalents), dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (typically 110-140 °C) for 2-4 hours. Water will be removed azeotropically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, 3-methylsuccinimide, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization.

Step 2: N-Alkylation to Yield this compound

The second step involves the attachment of the methyl 2-(methyl)acrylate side chain to the nitrogen of the 3-methylsuccinimide ring. A plausible method for this is the nucleophilic substitution reaction between the potassium salt of 3-methylsuccinimide and methyl 2-(bromomethyl)acrylate.

Reaction Scheme:

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylsuccinimide (1 equivalent) in a dry polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add potassium carbonate (1.5 equivalents) to the solution and stir the suspension at room temperature for 30 minutes to form the potassium salt of the succinimide.

  • To this suspension, add a solution of methyl 2-(bromomethyl)acrylate (1.1 equivalents) in the same dry solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product is then purified using column chromatography.

Purification of this compound

Purification of the final product is crucial to obtain this compound of high purity for research and development purposes. A combination of recrystallization and column chromatography is generally effective.

Recrystallization Protocol:
  • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when heated. Common solvent systems for succinimide derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexane (B92381).

  • Once dissolved, allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Dry the purified crystals under vacuum.

Column Chromatography Protocol:
  • Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of a solvent system, typically starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Data Presentation

Table 1: Representative Yields for N-Substituted Succinimide Synthesis

StepReactionReactantsSolventTypical Yield (%)Reference
1Succinimide FormationSuccinic Anhydride, Primary AmineToluene80-95[Generic literature methods]
2N-AlkylationN-H Succinimide, Alkyl HalideDMF60-85[Generic literature methods]

Note: The yields presented are representative for the synthesis of N-substituted succinimides and may vary for the specific synthesis of this compound.

Visualization of Workflows

Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow cluster_step1 Step 1: 3-Methylsuccinimide Synthesis cluster_step2 Step 2: N-Alkylation 3_Methylsuccinic_Anhydride 3-Methylsuccinic Anhydride Reaction1 Reaction & Cyclization 3_Methylsuccinic_Anhydride->Reaction1 Ammonia Ammonia Source Ammonia->Reaction1 Crude_3_Methylsuccinimide Crude 3-Methylsuccinimide Reaction1->Crude_3_Methylsuccinimide 3_Methylsuccinimide 3-Methylsuccinimide Crude_3_Methylsuccinimide->3_Methylsuccinimide Purification Reaction2 N-Alkylation 3_Methylsuccinimide->Reaction2 Base Base (e.g., K2CO3) Base->Reaction2 Alkylation_Reagent Methyl 2-(bromomethyl)acrylate Alkylation_Reagent->Reaction2 Crude_this compound Crude this compound Reaction2->Crude_this compound

Caption: Proposed two-step synthesis workflow for this compound.

Purification Workflow

The following diagram outlines the general purification process for this compound.

Purification_Workflow Crude_this compound Crude this compound from Synthesis Recrystallization Recrystallization Crude_this compound->Recrystallization Purity_Check1 Purity Check (TLC, NMR) Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography Purity_Check2 Purity Check (TLC, NMR, HPLC) Column_Chromatography->Purity_Check2 Purity_Check1->Column_Chromatography If Impure Pure_this compound Pure this compound Purity_Check1->Pure_this compound If Pure Purity_Check2->Pure_this compound If Pure Further_Purification Further Purification Needed Purity_Check2->Further_Purification If Impure

Caption: General purification workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the signaling pathways associated with this compound. Researchers interested in the pharmacological properties of this compound would need to conduct in-vitro and in-vivo studies to elucidate its mechanism of action and potential therapeutic applications. The succinimide core is present in many bioactive molecules, suggesting that this compound could be a candidate for screening in various biological assays.

Conclusion

The synthesis and purification of this compound can be achieved through established organic chemistry principles. The proposed two-step synthesis, involving the formation of a 3-methylsuccinimide core followed by N-alkylation, provides a viable route to obtain this compound. Standard purification techniques such as recrystallization and column chromatography are expected to yield a product of high purity suitable for further research. Future studies are warranted to explore the potential biological activities and signaling pathways of this compound.

Experimental Application of Furosemide in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Versimide" did not yield any relevant results in the context of molecular biology. The following application notes and protocols are based on the hypothesis that the intended compound was Furosemide , a well-documented loop diuretic that also exhibits effects on various cellular signaling pathways.

These notes are intended for researchers, scientists, and drug development professionals interested in the experimental applications of Furosemide beyond its diuretic properties.

Application Notes

Furosemide, primarily known for its inhibition of the sodium-potassium-chloride cotransporter (NKCC2) in the kidneys, has been observed to influence several key molecular pathways, suggesting broader therapeutic and research applications.[1]

Modulation of Cellular Signaling Pathways

Recent studies have implicated Furosemide in the modulation of critical signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-beta (TGF-β) pathways. In a swine model of tachycardia-induced heart failure, Furosemide treatment was associated with an inflammatory response and myocardial fibrosis, driven by the activation of these pathways. This suggests a role for Furosemide in cellular stress responses and tissue remodeling.

Reversal of Multidrug Resistance in Cancer

In the context of oncology, Furosemide has demonstrated the ability to reverse multidrug resistance (MDR) in bladder cancer cell lines in vitro.[2] By potentially inhibiting cellular pumps responsible for drug efflux, Furosemide can restore the sensitivity of resistant cancer cells to chemotherapeutic agents like epirubicin.[2][3] This application is particularly promising for developing adjunct therapies to overcome treatment failure in resistant tumors.

Regulation of Apoptosis-Related Gene Expression

Furosemide has been shown to have a protective effect in a rat model of ischemic acute renal failure by attenuating apoptosis.[4] Treatment with Furosemide significantly reduced the expression of numerous apoptosis-related genes induced by ischemia/reperfusion, suggesting a mechanism involving the upregulation of pro-survival signals like the phosphorylation of Akt.

Data Presentation

The following tables summarize the quantitative findings from key experimental studies on Furosemide.

Table 1: Effect of Furosemide on Apoptosis-Related Gene Expression in Ischemic Renal Injury

Condition Number of Apoptosis-Related Genes Induced (>2-fold) Effect of Furosemide Treatment Reference
Ischemia/Reperfusion (I/R)73-
I/R + Furosemide1Attenuated the expression of 72 I/R-induced genes

Table 2: Effect of Furosemide on Multidrug Resistance in Bladder Cancer Cells (MGH-u 1R)

Assay Observation in Resistant Cells Observation in Resistant Cells + Furosemide Reference
Intracellular Epirubicin Distribution (Confocal Microscopy) Epirubicin localized to the cytoplasm, excluded from the nucleus.Nuclear uptake of epirubicin, similar to sensitive cells.
Cytotoxicity (MTT Assay) High resistance to epirubicin.Increased sensitivity to epirubicin.

Table 3: Upregulation of MAPK and TGF-β Signaling Proteins by Furosemide in a Swine Model of Heart Failure

Signaling Pathway Protein Observed Change
MAPK p38 MAPKsSignificantly Elevated
ERKsSignificantly Elevated
JNKsSignificantly Elevated
MEK-1Significantly Elevated
RasSignificantly Elevated
TGF-β TGF-β1Significantly Elevated
TGF-β Receptor 1Significantly Elevated

Experimental Protocols

The following are detailed protocols for key experiments to investigate the molecular effects of Furosemide.

Protocol 1: Analysis of Gene Expression by Quantitative Real-Time PCR (qPCR)

This protocol describes the steps to analyze changes in gene expression in response to Furosemide treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., human renal proximal tubule epithelial cells, HK-2) in 6-well plates at a density of 2 x 10^5 cells/well.

    • Culture overnight in appropriate media and conditions.

    • Treat cells with varying concentrations of Furosemide (e.g., 10 µM, 50 µM, 100 µM) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

  • RNA Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the well using 1 ml of TRIzol reagent per well.

    • Isolate total RNA according to the manufacturer's protocol (e.g., using chloroform (B151607) extraction and isopropanol (B130326) precipitation).

    • Resuspend the RNA pellet in nuclease-free water.

    • Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

    • Follow the manufacturer's instructions for reaction setup and thermal cycling.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions in triplicate for each sample and gene of interest (including a housekeeping gene like GAPDH or β-actin for normalization).

    • Each reaction should contain cDNA template, forward and reverse primers for the target gene, and a suitable qPCR master mix (e.g., SYBR Green).

    • Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol 2: Analysis of Protein Expression and Phosphorylation by Western Blotting

This protocol details the analysis of changes in protein levels and phosphorylation status (e.g., for MAPK pathway proteins) after Furosemide treatment.

  • Cell Lysis and Protein Quantification:

    • Culture and treat cells as described in Protocol 1.

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Antibody Incubation and Detection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ERK, anti-total-ERK, anti-TGF-β1) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways related to the molecular applications of Furosemide.

experimental_workflow_qPCR cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_analysis Analysis start Plate Cells treatment Treat with Furosemide start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt) qpcr->data_analysis

Caption: Workflow for analyzing Furosemide's effect on gene expression.

Caption: Workflow for Western Blot analysis of protein expression.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Furosemide Furosemide (Upstream Stimulus) TGF_beta1 TGF-β1 Furosemide->TGF_beta1 Upregulates TGF_beta_R2 TGF-β Receptor 2 TGF_beta1->TGF_beta_R2 TGF_beta_R1 TGF-β Receptor 1 SMAD2_3 p-SMAD2/3 TGF_beta_R1->SMAD2_3 Phosphorylates TGF_beta_R2->TGF_beta_R1 Recruits & Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Fibrosis, Inflammation) SMAD_complex->Transcription Translocates to Nucleus

Caption: Furosemide's effect on the TGF-β signaling pathway.

MAPK_ERK_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cascade cluster_downstream Downstream Effects Furosemide Furosemide (Cellular Stress) Ras Ras Furosemide->Ras Activates JNK JNK Furosemide->JNK Activates p38 p38 Furosemide->p38 Activates Raf Raf Ras->Raf MEK MEK-1 Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Inflammation, Apoptosis ERK->Proliferation JNK->Proliferation p38->Proliferation

Caption: Furosemide's activation of the MAPK signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Verrucosidin Production in Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentative production of Verrucosidin.

Frequently Asked Questions (FAQs)

Q1: Which fungal species are known to produce Verrucosidin?

A1: Verrucosidin is a neurotoxic polyketide produced by several species of the Penicillium genus. Commonly cited producers include Penicillium polonicum, Penicillium aurantiogriseum, and Penicillium melanoconidium.[1] Other reported producing species include Penicillium cellarum and Penicillium cyclopium.

Q2: What is the biosynthetic origin of Verrucosidin?

A2: Verrucosidin is a highly reduced polyketide synthesized by a Type I iterative polyketide synthase (PKS).[2][3][4] The core of its biosynthetic machinery is encoded by a dedicated gene cluster, often referred to as the "ver" cluster. A key enzyme in this pathway is the polyketide synthase encoded by the verA gene, which is essential for the formation of the Verrucosidin backbone.[2][3][5]

Q3: What are the primary factors influencing Verrucosidin yield?

A3: The production of Verrucosidin, like many fungal secondary metabolites, is highly sensitive to cultivation conditions. Key factors include media composition (carbon and nitrogen sources), temperature, pH, water activity (aw), and aeration (static vs. shaken cultures).[6][7] The interplay of these factors determines the metabolic state of the fungus and the expression of the Verrucosidin biosynthetic gene cluster.

Q4: Are there known regulatory pathways that control Verrucosidin biosynthesis?

A4: The biosynthesis of fungal secondary metabolites is controlled by a complex regulatory network. While a specific signaling cascade for Verrucosidin is not fully elucidated, it is understood to be regulated at multiple levels. This includes cluster-specific transcription factors located within the ver gene cluster and global regulatory proteins that respond to environmental cues such as nutrient availability and pH.[6] These global regulators can affect chromatin remodeling to make biosynthetic gene clusters accessible for transcription.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
No or Low Verrucosidin Yield - Inappropriate fungal strain or loss of productivity. - Suboptimal culture medium. - Incorrect incubation temperature or pH. - Inadequate aeration or static/shaking conditions. - Incorrect incubation time.- Confirm the identity and productivity of your fungal strain. Use a positive control strain if available, such as Penicillium aurantiogriseum CBS 112021.[2] - Systematically test different media formulations. Start with standard media like Malt (B15192052) Extract Broth (MEB) or Czapek Yeast Broth (CYB).[4] - Optimize temperature and pH. For P. polonicum, high yields have been observed at 20-25°C.[7] - Test both static and shaken cultures. Some studies report higher yields in static cultures for certain strains. - Perform a time-course experiment to determine the optimal harvest time, typically between 6-10 days.[8]
Inconsistent Yields Between Batches - Variability in inoculum preparation. - Inconsistent media preparation. - Fluctuations in incubator conditions (temperature, humidity).- Standardize your inoculum preparation by using a fixed concentration of spores (e.g., 1 x 106 spores/mL).[9] - Ensure precise and consistent preparation of all media components. - Regularly calibrate and monitor your incubators to ensure stable conditions.
Difficulty in Extracting Verrucosidin - Inefficient extraction solvent. - Incomplete cell lysis. - Degradation of the compound during extraction.- Use a multi-step extraction with solvents of varying polarity. A common procedure involves sequential extractions with a MeOH:chloroform mixture, followed by ethyl acetate (B1210297) and isopropanol.[5] - Employ physical disruption methods such as ultrasonication to enhance extraction from the mycelium.[5] - Perform extractions at a controlled temperature (e.g., 45°C) to concentrate the extracts and minimize degradation.[5]
Co-elution of Impurities during HPLC Analysis - Suboptimal HPLC method. - Complex extract matrix.- Optimize the mobile phase gradient and column chemistry. A C18 column is commonly used for separation.[5] - Consider a sample clean-up step using Solid Phase Extraction (SPE) prior to HPLC analysis to remove interfering compounds.

Quantitative Data on Verrucosidin Production

Optimizing environmental parameters is crucial for maximizing yield. The following table summarizes data from a study on Penicillium polonicum grown on different media at varying temperatures and water activities (aw).

Table 1: Effect of Temperature and Water Activity on Verrucosidin Yield

MediumTemperature (°C)Water Activity (aw)Verrucosidin Yield (µ g/plate )
Malt Extract Agar (MEA)200.99> 100
Malt Extract Agar (MEA)250.99> 100
Malt Extract Agar (MEA)120.99< 50
Malt Extract Agar (MEA)300.99< 50
Meat Peptone Agar (MPA)200.99> 100
Meat Peptone Agar (MPA)250.99> 100
Meat Peptone Agar (MPA)120.99< 50
Meat Peptone Agar (MPA)300.99< 50
Malt Extract Agar (MEA)250.95Significantly lower than at 0.99 aw
Meat Peptone Agar (MPA)250.95Significantly lower than at 0.99 aw

Data adapted from studies on Penicillium polonicum.[7] Yields are presented as ranges due to graphical representation in the source material.

Experimental Protocols

Protocol 1: Cultivation of Penicillium spp. for Verrucosidin Production
  • Inoculum Preparation:

    • Grow the desired Penicillium strain (e.g., P. polonicum) on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is evident.[2]

    • Prepare a spore suspension by adding sterile water with 0.01% Tween 80 to the plate and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer and adjust to 1 x 106 spores/mL.[9]

  • Fermentation:

    • Prepare the desired liquid culture medium, for example, Malt Extract Broth (MEB: 2% malt extract, 2% glucose, 0.1% peptone).

    • In a sterile flask, add 30 mL of the broth.

    • Inoculate the broth with 1 mL of the prepared spore suspension.

    • Incubate the culture at 25°C for 10 days. For comparative studies, test both static and shaking (e.g., 150 rpm) conditions.

Protocol 2: Extraction of Verrucosidin from Fungal Mycelium
  • Harvesting:

    • After the incubation period, separate the fungal mycelium from the culture broth by filtration.

    • Weigh approximately 0.5 g of the mycelium.

  • Solvent Extraction:

    • Place the mycelium in a 2 mL tube and add 1.5 mL of a methanol (B129727):chloroform (1:2, v/v) mixture.[5]

    • Sonicate the sample for 30 minutes to facilitate cell lysis and extraction.[5]

    • Centrifuge the sample at approximately 4,500 x g for 5 minutes.[5]

    • Carefully transfer the liquid supernatant to a new tube.

    • Perform two additional extractions on the mycelial pellet, first with ethyl acetate and then with isopropanol, combining all supernatants.[5]

  • Concentration:

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen or using a centrifugal evaporator at a controlled temperature (e.g., 45°C).[5]

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.

Protocol 3: Quantification of Verrucosidin by HPLC
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 2 mm, 2.8 µm particle size).[5]

    • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water, both acidified with 0.05% formic acid. A typical starting condition could be 60% acetonitrile.[5]

    • Flow Rate: 0.2 mL/min.[5]

    • Detection: UV detector set at the maximum absorbance wavelength for Verrucosidin or a Mass Spectrometer (MS) for higher specificity and sensitivity.

  • Quantification:

    • Prepare a standard curve using a purified Verrucosidin standard of known concentrations.

    • Inject the prepared sample extracts onto the HPLC system.

    • Identify the Verrucosidin peak based on its retention time compared to the standard.

    • Quantify the amount of Verrucosidin in the sample by comparing its peak area to the standard curve.

Visualizations

Verrucosidin_Biosynthesis_Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA PKS VerA (PKS) AcetylCoA->PKS Polyketide Synthesis Polyketide Poly-β-keto Chain PKS->Polyketide Chain Assembly & Cyclization TailoringEnzymes Tailoring Enzymes (e.g., Methyltransferases, Oxidoreductases) Polyketide->TailoringEnzymes Post-PKS Modifications Verrucosidin Verrucosidin TailoringEnzymes->Verrucosidin

Caption: Simplified Verrucosidin biosynthetic pathway.

Yield_Optimization_Workflow Start Start: Low/Inconsistent Yield Strain Strain Selection & Inoculum Standardization Start->Strain Media Media Optimization (C/N source, pH) Strain->Media Conditions Physical Parameter Optimization (Temp, Aeration) Media->Conditions Time Time-Course Analysis Conditions->Time Analysis Extraction & Quantification (HPLC) Time->Analysis Decision Evaluate Yield Analysis->Decision Decision->Media Re-optimize Optimized Optimized Protocol Decision->Optimized Yield Improved

Caption: Experimental workflow for Verrucosidin yield optimization.

Regulatory_Influence_Diagram EnvCues Environmental Cues (Nutrients, pH, Temp) GlobalReg Global Regulators (e.g., LaeA, Velvet complex) EnvCues->GlobalReg Chromatin Chromatin Remodeling GlobalReg->Chromatin influences ClusterReg Cluster-Specific Regulator (verR - putative) GlobalReg->ClusterReg activates BGC Verrucosidin Biosynthetic Gene Cluster (verA, etc.) Chromatin->BGC controls accessibility ClusterReg->BGC activates transcription Production Verrucosidin Production BGC->Production leads to

Caption: Regulation of Verrucosidin biosynthesis.

References

troubleshooting Versimide degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the degradation of Versimide during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a synthetic peptide-based inhibitor of the Kinase Suppressor of Ras 1 (KSR1), a key scaffold protein in the RAS/MAPK signaling pathway. It is supplied as a lyophilized powder for research purposes to investigate cellular proliferation and signaling pathways.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, lyophilized this compound should be stored at -20°C or, for long-term storage, at -80°C in a desiccated environment. [1]Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles. [2] Q3: What is the expected shelf-life of this compound?

A3: In its lyophilized form, this compound is stable for several years when stored correctly at -20°C or colder, protected from light. [2]The shelf-life of this compound in solution is significantly shorter, generally up to a week at 4°C, though freezing is recommended. Peptides in solution, especially those with specific residues like Cys, Met, Trp, Asp, and Gln, have shorter shelf lives.

Q4: What are the common signs of this compound degradation?

A4: Signs of degradation can include:

  • A decrease in biological activity in your experiments.

  • The appearance of extra peaks in High-Performance Liquid Chromatography (HPLC) analysis.

  • Changes in the physical appearance of the lyophilized powder, such as clumping or discoloration, which may indicate moisture absorption.

  • A change in the color or clarity of reconstituted solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound, their probable causes, and recommended solutions.

Problem 1: I'm observing a significant loss of this compound's biological activity in my cell-based assays.
  • Possible Cause 1: Improper Storage of Stock Solutions. Repeated freeze-thaw cycles are a major cause of peptide degradation. Storing solutions at 4°C for extended periods can also lead to a loss of activity.

    • Solution: Always aliquot your reconstituted this compound into single-use volumes and store them at -80°C. When you need to use it, thaw one aliquot and keep it on ice. Discard any unused portion of the thawed aliquot.

  • Possible Cause 2: Oxidation. this compound's sequence contains a methionine (Met) residue, which is susceptible to oxidation, especially when exposed to air in a solution.

    • Solution: Use sterile, degassed buffers for reconstitution. After dissolving, you can gently purge the vial's headspace with an inert gas like nitrogen or argon before sealing and freezing.

  • Possible Cause 3: Adsorption to Surfaces. Peptides can adsorb to the surfaces of plastic or glass storage vials, which can lead to a loss of active compound, especially at low concentrations.

    • Solution: Use low-protein-binding microcentrifuge tubes for your aliquots. Including a carrier protein like BSA in your assay buffer can also help prevent non-specific binding.

Problem 2: My HPLC analysis of this compound shows multiple peaks, but it was pure upon receipt.
  • Possible Cause 1: Hydrolysis. As a peptide, this compound is susceptible to hydrolysis, which is the cleavage of its peptide bonds. This process can be accelerated by exposure to acidic or basic conditions.

    • Solution: Ensure that the solvent used for reconstitution is of high purity and has a neutral pH. For long-term storage in solution, using a sterile buffer at pH 5-6 is recommended.

  • Possible Cause 2: Deamidation. this compound contains an asparagine (Asn) residue, which can undergo deamidation to form aspartic acid or iso-aspartic acid, creating heterogeneity in your sample.

    • Solution: This is an inherent instability that is difficult to prevent entirely. However, storing at a lower pH (around 6.0) and at -80°C can slow down this process.

  • Possible Cause 3: Photodegradation. Exposure to light, particularly UV light, can cause degradation of the tryptophan (Trp) residue in this compound.

    • Solution: Always store both lyophilized powder and solutions in light-protected tubes or vials. When working with this compound, avoid prolonged exposure to ambient light.

Stability Data Summary

The stability of a 1 mg/mL solution of this compound was tested under various storage conditions. The percentage of intact this compound was determined by RP-HPLC analysis.

Storage ConditionSolventDurationIntact this compound (%)
4°CSterile Water, pH 7.07 days92%
4°CSterile Buffer, pH 6.07 days97%
25°C (Room Temp)Sterile Water, pH 7.024 hours85%
-20°C (3 Freeze-Thaw Cycles)Sterile Water, pH 7.03 days90%
-80°C (Single-Use Aliquot)Sterile Water, pH 7.030 days>99%

Experimental Protocols

Protocol 1: Stability Analysis of this compound by RP-HPLC

This protocol is for assessing the purity of this compound and detecting degradation products.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in sterile, HPLC-grade water.

    • Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm for the peptide backbone and 280 nm for the tryptophan residue.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • The appearance of new peaks or a decrease in the main peak area over time indicates degradation.

Protocol 2: KSR1 In-Vitro Kinase Activity Assay

This protocol can be used to test the biological activity of your this compound stock.

  • Materials:

    • Active KSR1 enzyme.

    • MEK1 (kinase-dead) substrate.

    • ATP.

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • This compound (freshly prepared standard vs. stored sample).

    • Kinase-Glo® Luminescent Kinase Assay Kit.

  • Procedure:

    • Prepare a serial dilution of your standard this compound and your stored this compound sample in assay buffer.

    • In a 96-well plate, add KSR1 enzyme and the MEK1 substrate.

    • Add the different concentrations of your this compound samples to the wells. Include a no-inhibitor control.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the luminescence signal against the this compound concentration.

    • Calculate the IC₅₀ value for both the standard and the stored this compound. A significant increase in the IC₅₀ value for the stored sample indicates a loss of inhibitory activity and thus degradation.

Visualizations

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Reduced Activity or New HPLC Peaks Storage Improper Storage (Freeze/Thaw, Temp) Problem->Storage Check Storage History Oxidation Oxidation (Met Residue) Problem->Oxidation Check Reconstitution Procedure Hydrolysis Hydrolysis (pH Extremes) Problem->Hydrolysis Check Solvent pH Moisture Moisture/Light Exposure Problem->Moisture Check Handling Procedure Aliquot Aliquot & Store at -80°C Storage->Aliquot InertGas Use Degassed Buffers & Inert Gas Oxidation->InertGas pH_Control Use Sterile Buffer (pH 5-6) Hydrolysis->pH_Control Protect Use Desiccator & Protect from Light Moisture->Protect

Caption: A troubleshooting workflow for this compound degradation.

G cluster_degradation Degradation Pathways This compound Intact this compound (Contains Met, Asn, Trp) Oxidized Oxidized this compound (Methionine Sulfoxide) This compound->Oxidized Oxygen (Air Exposure) Hydrolyzed Hydrolyzed Fragments (Cleaved Peptide Bonds) This compound->Hydrolyzed Water (pH Extremes) Deamidated Deamidated this compound (iso-Aspartate) This compound->Deamidated Intramolecular Reaction (Asn)

Caption: Primary degradation pathways for this compound.

G RAS RAS KSR1 KSR1 RAS->KSR1 activates RAF RAF KSR1->RAF scaffolds MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation promotes This compound This compound This compound->KSR1 inhibits Degraded_this compound Degraded this compound (Inactive) Degraded_this compound->KSR1 fails to inhibit

Caption: The KSR1 signaling pathway and the effect of this compound.

References

Technical Support Center: Optimizing HPLC Separation for Versimide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Versimide isomers. The following sections offer detailed methodologies, data presentation, and visual workflows to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the HPLC separation of this compound isomers.

Q1: Why am I seeing poor resolution or complete co-elution of my this compound isomers?

A1: Poor resolution is a common challenge when separating structurally similar isomers. Several factors could be contributing to this issue. Start by considering your column chemistry. For chiral isomers, a chiral stationary phase is often necessary. For non-chiral isomers (diastereomers, regioisomers), a high-resolution stationary phase, such as a sub-2 µm particle size column, can significantly improve peak separation. Additionally, optimizing the mobile phase composition is critical. Experiment with different solvent strengths, organic modifiers (e.g., acetonitrile (B52724) vs. methanol), and pH levels, as slight changes can have a substantial impact on selectivity.

Q2: My peak shapes for the this compound isomers are broad or tailing. What can I do to improve them?

A2: Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase. To address peak tailing, consider adjusting the mobile phase pH to ensure the analytes are in a single ionic form. Adding a small amount of a competing agent, like a buffer salt, can also minimize unwanted interactions. Ensure your sample concentration is not overloading the column, which can be checked by injecting a dilution series. Broad peaks may also indicate a void in the column or a leak in the system.

Q3: I'm observing inconsistent retention times for the this compound isomers between injections. What is the likely cause?

A3: Fluctuations in retention time are typically due to a lack of system equilibration, changes in mobile phase composition, or temperature variations. Always ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. If you are preparing the mobile phase online, check for proper functioning of the degasser and pump proportioning valves. For sensitive separations, using a column thermostat is highly recommended to maintain a consistent temperature, as even minor fluctuations can affect retention times.

Q4: How can I reduce the long run times for my this compound isomer separation without sacrificing resolution?

A4: To shorten run times while maintaining resolution, you can explore several options. Increasing the flow rate is a straightforward approach, but be mindful of the resulting increase in backpressure, especially with columns packed with small particles. A more effective method is to optimize the gradient profile. A steeper gradient can significantly reduce the run time. You might also consider using a shorter column with smaller particles, which can provide similar or even better resolution in a fraction of the time.

Experimental Protocols

General Protocol for HPLC Method Development for this compound Isomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound isomers.

  • Column Selection:

    • For chiral this compound isomers, screen a variety of chiral stationary phases (e.g., polysaccharide-based, protein-based).

    • For non-chiral this compound isomers, start with a high-efficiency C18 or Phenyl-Hexyl column with a particle size of 2.7 µm or less.

  • Mobile Phase Screening:

    • Prepare initial mobile phases consisting of a buffered aqueous phase (e.g., 20 mM ammonium (B1175870) acetate, pH 4.5) and an organic modifier (acetonitrile or methanol).

    • Perform initial scouting runs using a broad gradient (e.g., 5-95% organic over 20 minutes) to determine the approximate elution conditions.

  • Optimization of Mobile Phase Composition:

    • Vary the organic modifier to fine-tune selectivity.

    • Adjust the pH of the aqueous phase to optimize the ionization state of the this compound isomers.

    • If necessary, evaluate the effect of mobile phase additives (e.g., ion-pairing reagents).

  • Gradient and Flow Rate Optimization:

    • Once a suitable mobile phase is identified, optimize the gradient profile to maximize resolution and minimize run time.

    • Adjust the flow rate, keeping the system backpressure within the column's limits.

  • Temperature Optimization:

    • Evaluate the effect of temperature on the separation. A column thermostat should be used to maintain a consistent temperature (e.g., 30°C, 40°C, 50°C).

Data Presentation

Table 1: Effect of Mobile Phase Composition on the Resolution of this compound Isomers
Mobile Phase Composition (Aqueous:Organic)Organic ModifierResolution (Rs)Peak Tailing Factor (Tf)
60:40Acetonitrile1.21.5
55:45Acetonitrile1.81.2
50:50Acetonitrile1.61.3
60:40Methanol1.41.4
55:45Methanol2.11.1
50:50Methanol1.91.2
Table 2: Influence of Column Temperature on Retention Time and Resolution
Column Temperature (°C)Retention Time - Isomer 1 (min)Retention Time - Isomer 2 (min)Resolution (Rs)
3012.513.81.9
4010.211.12.2
508.79.42.0

Visualizations

HPLC_Optimization_Workflow cluster_start Phase 1: Initial Screening cluster_optimize Phase 2: Method Optimization cluster_validate Phase 3: Validation & Final Method start Define Separation Goal (e.g., baseline resolution of this compound isomers) col_select Column & Mobile Phase Screening start->col_select scout_grad Perform Scouting Gradient col_select->scout_grad mp_opt Optimize Mobile Phase (pH, Organic Modifier) scout_grad->mp_opt grad_opt Optimize Gradient Profile mp_opt->grad_opt temp_opt Optimize Temperature grad_opt->temp_opt robust Robustness Testing temp_opt->robust final Final HPLC Method robust->final

Caption: A workflow diagram illustrating the systematic approach to HPLC method development for isomer separation.

Troubleshooting_Tree cluster_problem Problem Identification cluster_solutions Troubleshooting Paths cluster_actions Corrective Actions problem Poor this compound Isomer Separation co_elution Co-elution / Poor Resolution problem->co_elution peak_tail Peak Tailing / Broadening problem->peak_tail ret_time Inconsistent Retention Times problem->ret_time action1 Change Column Chemistry (e.g., Chiral, Phenyl-Hexyl) co_elution->action1 Selectivity Issue action2 Optimize Mobile Phase (Solvent, pH, Additives) co_elution->action2 Selectivity Issue action3 Adjust Gradient Slope co_elution->action3 Efficiency Issue action4 Adjust Mobile Phase pH peak_tail->action4 Secondary Interactions action5 Check for Column Overload peak_tail->action5 Sample Concentration action6 Check for System Leaks peak_tail->action6 System Issue action7 Ensure Proper System Equilibration ret_time->action7 Equilibration action8 Use a Column Thermostat ret_time->action8 Temperature Fluctuation

Caption: A troubleshooting decision tree for common HPLC separation issues with this compound isomers.

refining Versimide purification protocol for higher purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Versimide purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their purification protocols for higher purity this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield of Purified this compound

Symptoms:

  • The final mass of purified this compound is significantly lower than expected.

  • Purity is acceptable, but the overall recovery is poor.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Elution from Chromatography Column Optimize the elution gradient. A steeper gradient may be necessary to ensure all bound this compound is eluted. Consider increasing the concentration of the organic solvent in the mobile phase. For ion-exchange chromatography, adjust the salt concentration or pH of the elution buffer.
Precipitation of this compound on the Column Decrease the initial sample load concentration. Ensure the mobile phase is optimized to maintain this compound solubility throughout the purification process.
Overly Aggressive Washing Steps Reduce the strength or volume of the wash buffer to avoid premature elution of the product. Analyze the wash fractions by HPLC to check for the presence of this compound.
Sub-optimal pH of Buffers Ensure all buffers are at the optimal pH for this compound stability and binding/elution characteristics for the chosen chromatography method.
Product Degradation Work at lower temperatures (e.g., 4°C) if this compound is known to be temperature-sensitive. Minimize the total time the sample spends on the column.
Issue 2: Presence of Impurities in the Final Product

Symptoms:

  • Analytical HPLC of the purified sample shows multiple peaks in addition to the main this compound peak.

  • The purity of the final product does not meet the required specifications.

Possible Causes and Solutions:

Impurity TypeIdentification and Removal Strategy
Process-Related Impurities These can include unreacted starting materials, reagents, or by-products from the synthesis. Optimize the reaction conditions to minimize their formation. Utilize an orthogonal purification method (e.g., ion-exchange chromatography followed by reversed-phase HPLC) to separate these impurities.
This compound-Related Impurities These include isomers, aggregates, or degradation products. For aggregates, consider using size-exclusion chromatography. For isomers, a high-resolution chromatography column with a shallow elution gradient may be required for separation.[1][2][3]
Solvent-Related Impurities Ensure high-purity solvents are used for all purification steps. Perform a blank gradient run on the HPLC to check for solvent-related peaks.
Issue 3: Poor Peak Shape in HPLC Chromatogram

Symptoms:

  • The this compound peak is broad, tailing, or splitting.

  • This can compromise the accuracy of purity assessment and the efficiency of preparative purification.

Possible Causes and Solutions:

CauseRecommended Solution
Column Overloading Reduce the amount of sample injected onto the column.
Inappropriate Mobile Phase Adjust the pH of the mobile phase. The addition of an ion-pairing agent (e.g., trifluoroacetic acid for peptides) can significantly improve peak shape.[4]
Secondary Interactions with Stationary Phase Use a different type of chromatography column with a different stationary phase chemistry.
Column Degradation Replace the column if it has been used extensively or if it has been exposed to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a this compound purification protocol?

A1: A good starting point is reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[4] A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase for peptide-like molecules. The gradient can then be optimized to achieve the best separation of this compound from its impurities.

Q2: How can I improve the purity of this compound that is already >95% pure?

A2: To achieve higher purity (e.g., >99%), a secondary, "polishing" purification step is often necessary. This should ideally be an orthogonal method to the primary purification step. For example, if the primary step was RP-HPLC, the polishing step could be ion-exchange chromatography or size-exclusion chromatography. Recrystallization can also be a powerful technique for final purification if a suitable solvent system can be found.

Q3: My this compound appears to be degrading during purification. What can I do to minimize this?

A3: Degradation can be minimized by working at reduced temperatures (e.g., on ice or in a cold room). Also, ensure that the pH of all buffers is within the stability range of this compound. Minimizing the time the sample is in solution and on the chromatography column is also crucial.

Q4: What are some common impurities found in synthetic peptide-like molecules like this compound?

A4: Common impurities include deletion sequences (if synthesized via solid-phase synthesis), incompletely deprotected molecules, diastereomers (racemization), and oxidation products. It is also possible to have by-products from the synthetic reactions.

Q5: How do I choose the right solvent for recrystallizing this compound?

A5: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures. A trial-and-error approach with a range of solvents of varying polarities is often necessary to find the optimal one.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Purification

This protocol is a general starting point for the purification of this compound.

  • Column: C18 stationary phase, 5 µm particle size, 100 Å pore size.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min for analytical scale, scalable for preparative scale.

  • Detection: UV at 220 nm and 280 nm.

  • Procedure: a. Dissolve the crude this compound in a minimal amount of Mobile Phase A. b. Filter the sample through a 0.22 µm filter. c. Inject the filtered sample onto the equilibrated HPLC column. d. Collect fractions corresponding to the main this compound peak. e. Analyze the collected fractions for purity using analytical HPLC. f. Pool the pure fractions and lyophilize to obtain the purified this compound.

Protocol 2: Recrystallization for Final Polishing

This protocol can be used to further purify this compound after initial chromatographic purification.

  • Solvent Selection: Identify a suitable solvent or solvent pair through small-scale solubility tests.

  • Procedure: a. Place the partially purified this compound in a clean flask. b. Add the chosen solvent dropwise while heating and stirring until the this compound is fully dissolved. Use the minimum amount of hot solvent necessary. c. If impurities remain undissolved, perform a hot filtration to remove them. d. Allow the solution to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration. g. Wash the crystals with a small amount of ice-cold solvent. h. Dry the crystals under vacuum to remove residual solvent.

Visualizations

Logical Troubleshooting Workflow for Low Purity

G start Low Purity Detected check_chromatogram Analyze HPLC Chromatogram start->check_chromatogram broad_peak Peak Tailing or Broad? check_chromatogram->broad_peak multiple_peaks Multiple Impurity Peaks? broad_peak->multiple_peaks No optimize_hplc Optimize HPLC Conditions (e.g., gradient, mobile phase) broad_peak->optimize_hplc Yes orthogonal_method Implement Orthogonal Purification Step (e.g., Ion Exchange) multiple_peaks->orthogonal_method Yes end_high_purity High Purity Achieved multiple_peaks->end_high_purity No optimize_hplc->end_high_purity recrystallize Consider Recrystallization orthogonal_method->recrystallize recrystallize->end_high_purity

Caption: Troubleshooting workflow for low this compound purity.

General this compound Purification Workflow

G crude_product Crude this compound Product primary_purification Primary Purification (e.g., RP-HPLC) crude_product->primary_purification purity_check1 Purity Analysis (HPLC) primary_purification->purity_check1 secondary_purification Secondary Purification (Polishing Step) purity_check1->secondary_purification Purity < Target final_product High-Purity this compound purity_check1->final_product Purity ≥ Target purity_check2 Final Purity Analysis (HPLC) secondary_purification->purity_check2 purity_check2->final_product

Caption: A typical workflow for purifying this compound to high purity.

References

Technical Support Center: Vemurafenib (assumed from "Versimide")

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The compound "Versimide" was not identified in the context of cell culture applications. This guide has been developed based on the assumption that the intended compound was Vemurafenib , a widely used BRAF inhibitor known to have solubility challenges in aqueous solutions like cell culture media. The principles and troubleshooting steps outlined here are common for hydrophobic small molecules and should be applicable.

Frequently Asked Questions (FAQs)

Q1: Why is my Vemurafenib precipitating after I add it to my cell culture medium?

A1: Vemurafenib is a hydrophobic compound that is practically insoluble in aqueous solutions like cell culture media[1][2]. It is typically dissolved in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution[3][4]. When this concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the Vemurafenib can rapidly come out of solution and form a precipitate if its solubility limit is exceeded. This is often visible as fine crystals, cloudiness, or a film on the culture vessel surface.

Q2: What is the recommended solvent and concentration for a Vemurafenib stock solution?

A2: The recommended solvent for Vemurafenib is DMSO. It is highly soluble in DMSO at concentrations of 100 mg/mL or higher[3]. A common stock solution concentration is 50 mM. It is crucial to use fresh, high-quality, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.

Q3: What are the typical working concentrations for Vemurafenib in cell culture?

A3: The effective working concentration of Vemurafenib can vary depending on the cell line and the desired experimental outcome. However, it is typically used in a range of 0.5 µM to 50 µM for treatment durations often around 24 hours or more.

Q4: How should I store my Vemurafenib stock solution?

A4: Both lyophilized powder and Vemurafenib solutions in DMSO should be stored at -20°C and protected from light. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. Once in solution, it is recommended to use it within three months to prevent loss of potency.

Troubleshooting Guide: Preventing and Managing Precipitation

If you are observing precipitation, follow these steps to diagnose and solve the issue.

Issue: Media becomes cloudy or contains visible particles immediately after adding Vemurafenib stock.

Potential Cause Recommended Solution
Poor Mixing Technique When diluting, add the small volume of DMSO stock directly into the larger volume of pre-warmed (37°C) media while gently swirling or mixing. Do not add media to the concentrated stock. This ensures rapid and even dispersion.
High Final Concentration The final concentration of Vemurafenib may exceed its solubility limit in the media. Try using a lower working concentration if experimentally feasible. The maximum aqueous solubility is estimated to be around 25-50 µM.
Low Media Temperature Adding the stock to cold media can decrease the solubility of Vemurafenib. Always use media that has been pre-warmed to 37°C.
High Final DMSO Concentration While DMSO aids solubility, high concentrations (>0.5%) can be toxic to cells. However, ensuring the final DMSO concentration is sufficient (e.g., 0.1%) can help keep the compound in solution. A final DMSO concentration of 1% is used in some protocols.

Issue: Precipitate forms over time during incubation.

Potential Cause Recommended Solution
Compound Instability Vemurafenib may be less stable over long incubation periods, leading to degradation and precipitation. Consider refreshing the media with newly prepared Vemurafenib solution every 24-72 hours for long-term experiments.
Interaction with Media Components Serum proteins and other components in the media can sometimes interact with the compound, causing it to precipitate. If possible, test the experiment in serum-free media or media with reduced serum content to see if the issue persists.
pH or Temperature Fluctuations Ensure the incubator maintains a stable temperature and CO2 level, as shifts in temperature or pH can affect compound solubility.

Experimental Protocols

Protocol 1: Preparation of Vemurafenib Stock Solution

This protocol provides a method for preparing a 50 mM stock solution.

Materials:

  • Vemurafenib powder (e.g., 5 mg)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

Methodology:

  • Calculate the required volume of DMSO. The molecular weight of Vemurafenib is 489.92 g/mol . To make a 50 mM stock from 5 mg:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.005 g / (0.050 mol/L * 489.92 g/mol )) * 1,000,000 = 204.12 µL

  • Carefully weigh the Vemurafenib powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume (204.12 µL) of high-purity DMSO to the tube.

  • Vortex thoroughly to dissolve the powder completely. If needed, you can gently warm the tube to 37°C for 10 minutes to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Diluting Vemurafenib into Cell Culture Media

Methodology:

  • Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.

  • Thaw an aliquot of your Vemurafenib DMSO stock solution at room temperature. Ensure it is completely thawed and vortex briefly.

  • Perform a serial dilution if necessary. To achieve a final concentration of 10 µM in 10 mL of media from a 50 mM stock, you would add 2 µL of the stock.

  • While gently swirling the flask or tube of pre-warmed media, add the 2 µL of Vemurafenib stock directly into the media. Pipette up and down gently to mix without introducing bubbles.

  • Immediately add the media containing Vemurafenib to your cells.

Data and Visualizations

Vemurafenib Solubility and Concentration Summary
Parameter Value Solvent/Medium Reference
Molecular Weight 489.92 g/mol N/A
Solubility ~100 mg/mLDMSO
Solubility Practically InsolubleWater, Ethanol
Typical Stock Concentration 50 mMDMSO
Typical Working Concentration 0.5 - 50 µMCell Culture Media

Diagrams

G cluster_prep Step 1: Stock Solution Preparation cluster_use Step 2: Dilution into Media cluster_result Outcome prep1 Reconstitute Vemurafenib powder in pure, anhydrous DMSO (e.g., 50 mM) prep2 Warm to 37°C if needed to ensure full dissolution prep1->prep2 prep3 Aliquot into single-use tubes and store at -20°C prep2->prep3 use2 Thaw stock solution aliquot completely prep3->use2 Retrieve for experiment use1 Pre-warm complete cell culture media to 37°C use3 Add stock directly to pre-warmed media while gently mixing use1->use3 use2->use3 use4 Immediately apply to cells use3->use4 failure Precipitation Occurs (Cloudy Media) use3->failure If mixed improperly or solubility limit is exceeded success Clear Solution No Precipitation use4->success

Caption: Experimental workflow for preventing Vemurafenib precipitation.

G RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition

Caption: Vemurafenib inhibits the mutated BRAF kinase in the MAPK pathway.

References

troubleshooting unexpected results in Versimide experiments

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers: Initial searches for "Versimide" did not yield a recognized compound in scientific literature. This technical support guide has been generated using Dasatinib as a well-documented substitute to illustrate the requested content and format. Dasatinib is a potent, multi-targeted tyrosine kinase inhibitor.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during experiments with this compound (Dasatinib).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Dasatinib)?

This compound (Dasatinib) is a powerful, multi-targeted tyrosine kinase inhibitor. Its main targets include the BCR-ABL fusion protein, the SRC family of kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ.[1][2] In conditions like Chronic Myeloid Leukemia (CML), the BCR-ABL kinase is constitutively active, driving cancer cell proliferation.[1][3] this compound inhibits this activity by binding to both the active and inactive conformations of the ABL kinase domain, which makes it effective even in some cases of resistance to other inhibitors like imatinib.[1][2][3] By blocking these kinases, this compound disrupts downstream signaling pathways, leading to the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death).[3]

Q2: We are observing reduced efficacy or resistance to this compound (Dasatinib) in our cell line, even at high concentrations. What are the possible reasons?

Reduced efficacy or resistance to this compound (Dasatinib) can stem from several factors:

  • BCR-ABL Dependent Resistance: Point mutations in the BCR-ABL kinase domain can prevent the drug from binding effectively. The T315I mutation is a well-known example that confers resistance to Dasatinib.[4]

  • BCR-ABL Independent Resistance: Cancer cells can activate alternative signaling pathways to bypass the effects of this compound. This can involve the activation of other kinases or signaling routes like PI3K/AKT/mTOR and MAPK/ERK.[4]

  • Drug Efflux: Some cancer cell lines overexpress drug efflux pumps, such as P-glycoprotein, which actively remove this compound from the cell, lowering its intracellular concentration and thus its effectiveness.[4]

  • Cell Line Integrity: Ensure your cell lines are free from contamination (e.g., mycoplasma) and have been recently authenticated. High-passage number cells can undergo genetic drift, leading to altered drug responses.[5]

Q3: Our experiments show a paradoxical activation of a downstream signaling pathway after this compound (Dasatinib) treatment. Is this expected?

Yes, the paradoxical activation of signaling pathways by kinase inhibitors is a documented phenomenon.[4] This can occur due to:

  • Feedback Loops: Inhibition of a primary target can sometimes relieve a negative feedback loop on another pathway, resulting in its activation.

  • Off-Target Effects: this compound (Dasatinib) is a multi-targeted inhibitor. At certain concentrations, it may inhibit other kinases that are part of complex signaling networks, leading to unexpected downstream consequences.[6]

Q4: We are seeing unexpected changes in cell morphology, adhesion, or motility. What could be the cause?

These effects are often linked to the inhibition of the SRC family of kinases, which are key regulators of the cytoskeleton, cell adhesion, and migration.[3] this compound's potent inhibition of SRC can lead to significant changes in these cellular processes. It is also a known off-target effect that can be more pronounced at higher concentrations.[4]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values between experimental batches.
Potential Cause Troubleshooting Steps
Compound Solubility and Stability This compound (Dasatinib) has limited aqueous solubility that is pH-dependent. Ensure the compound is fully dissolved in a suitable solvent like DMSO to create a stock solution.[5][7] Prepare fresh dilutions in your aqueous experimental buffer for each experiment and be mindful of precipitation, which can lower the effective concentration.[5][7] Stock solutions should be stored at -20°C and protected from light to prevent degradation.[5]
Variations in Experimental Conditions Standardize cell seeding density, incubation times, and the passage number of your cell lines across all experiments.[5] Ensure consistent DMSO concentrations across all wells, including controls, as it can be toxic at higher concentrations (typically keep below 0.1%).[8]
Cell Health and Confluency Use cells that are in the logarithmic growth phase and have high viability (>95%). Over-confluent or stressed cells can exhibit altered responses to drug treatment.[8]
Issue 2: High levels of cytotoxicity observed in long-term experiments.
Potential Cause Troubleshooting Steps
Cumulative Cytotoxicity For long-term studies, consider using a lower maintenance concentration of this compound (Dasatinib).[8] An intermittent dosing schedule (e.g., drug-free periods) may also allow for cellular recovery.[8]
Initial Drug Concentration Too High Re-evaluate the IC50 for your specific cell line. For long-term experiments, it's often better to start with a lower concentration range, such as the IC10-IC25.[8]
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%).[8]

Experimental Protocols

Protocol 1: Cell Viability/Proliferation (MTS/MTT) Assay

This protocol outlines a colorimetric assay to measure cell viability in response to this compound (Dasatinib) treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound (Dasatinib) stock solution (e.g., 10 mM in DMSO)

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.[9]

  • Drug Treatment: Prepare serial dilutions of this compound (Dasatinib) in complete medium from the stock solution. Final concentrations typically range from 0.1 nM to 10 µM.[9] Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the drug. Include wells with medium and DMSO as a vehicle control.[9]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[9]

  • MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.[9]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. For MTT assays, a solubilization step is required.[9]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[9]

  • Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle control wells (100% viability). Plot cell viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phosphorylated Kinase Targets

This protocol is to assess the effect of this compound (Dasatinib) on the phosphorylation status of its target kinases.

Materials:

  • Cancer cell line of interest

  • 6-well plates or culture dishes

  • This compound (Dasatinib)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-SRC, anti-SRC)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to reach 70-80% confluency. Treat the cells with the desired concentration of this compound (Dasatinib) (e.g., 100 nM) for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).[10]

  • Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at high speed to pellet cell debris.[9]

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.[9]

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.[9]

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Wash the membrane with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine the change in protein phosphorylation.[9]

Visualizations

Signaling Pathway of this compound (Dasatinib)

Versimide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFRβ PI3K_AKT PI3K/AKT Pathway PDGFR->PI3K_AKT cKIT c-KIT cKIT->PI3K_AKT BCR_ABL BCR-ABL BCR_ABL->PI3K_AKT RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK STAT5 STAT5 Pathway BCR_ABL->STAT5 SRC_family SRC Family Kinases SRC_family->PI3K_AKT SRC_family->RAS_MAPK This compound This compound (Dasatinib) This compound->PDGFR This compound->cKIT This compound->BCR_ABL This compound->SRC_family Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation

Caption: this compound (Dasatinib) inhibits key kinases, blocking downstream pro-survival pathways.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate for 48-72h C->D E 5. Add MTS/MTT Reagent D->E F 6. Incubate for 1-4h E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for determining the IC50 of this compound using a cell viability assay.

Troubleshooting Logic for Inconsistent IC50 Values

Troubleshooting_IC50 Start Inconsistent IC50 Results Check_Compound Check Compound Handling Start->Check_Compound Check_Cells Evaluate Cell Culture Conditions Start->Check_Cells Check_Assay Review Assay Protocol Start->Check_Assay Solubility Ensure full dissolution? Prepare fresh dilutions? Check_Compound->Solubility Storage Proper storage? (-20°C, protected from light) Check_Compound->Storage Passage Consistent passage number? Mycoplasma tested? Check_Cells->Passage Density Consistent seeding density? Check_Cells->Density Incubation Consistent incubation times? Check_Assay->Incubation Resolve1 Standardize Protocol Solubility->Resolve1 Storage->Resolve1 Resolve2 Standardize Protocol Passage->Resolve2 Density->Resolve2 Resolve3 Standardize Protocol Incubation->Resolve3

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Cyclic Imide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "Versimide" is not available in the public scientific literature. This guide provides a comparative analysis of the biological activities of two well-researched classes of cyclic imide analogs: Immunomodulatory Drugs (IMiDs) and Succinimide (B58015) Derivatives.

Introduction to Cyclic Imides

Cyclic imides are a class of heterocyclic compounds characterized by a dicarbonyl-nitrogen moiety within a ring structure. This structural motif is a key pharmacophore found in a variety of biologically active molecules. Researchers have extensively synthesized and evaluated numerous cyclic imide analogs, leading to the discovery of compounds with a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, immunomodulatory, and antimicrobial activities. This guide focuses on a comparative analysis of two prominent classes of cyclic imide analogs: the immunomodulatory drugs (IMiDs) and various succinimide derivatives.

Immunomodulatory Drugs (IMiDs): Thalidomide (B1683933) and its Analogs

Thalidomide, a well-known cyclic imide, has a storied history, initially as a sedative and later recognized for its teratogenic effects. However, its rediscovery as a potent anti-inflammatory and anti-cancer agent has led to the development of more potent and safer analogs, namely lenalidomide (B1683929) and pomalidomide (B1683931).[1][2] These compounds are now crucial in the treatment of multiple myeloma and other hematological malignancies.[3][4]

Mechanism of Action

The primary mechanism of action of IMiDs involves their binding to the protein Cereblon (CRBN).[1] CRBN is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of an IMiD to CRBN alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the Ikaros family zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos). The degradation of these transcription factors is central to the anti-myeloma and immunomodulatory effects of IMiDs.

IMiD_Mechanism cluster_IMiD cluster_Substrates Target Substrates cluster_Downstream Downstream Effects CUL4 CUL4 ROC1 ROC1 CUL4->ROC1 DDB1 DDB1 DDB1->CUL4 CRBN Cereblon (CRBN) DDB1->CRBN IKZF1 IKZF1 (Ikaros) CRBN->IKZF1 recruits IKZF3 IKZF3 (Aiolos) CRBN->IKZF3 IMiD IMiD (Thalidomide, Lenalidomide, Pomalidomide) IMiD->CRBN Proteasome Proteasome IKZF1->Proteasome Degradation IKZF3->Proteasome Anti_Myeloma Anti-Myeloma Effects Immunomodulation Immunomodulation Ub Ubiquitin Ub->IKZF1 Ubiquitination Ub->IKZF3 Proteasome->Anti_Myeloma Proteasome->Immunomodulation

IMiD Mechanism of Action via Cereblon E3 Ligase Modulation.
Comparative Biological Activity of IMiDs

Lenalidomide and pomalidomide are significantly more potent than thalidomide in their anti-cancer and immunomodulatory activities. This increased potency is reflected in their lower half-maximal inhibitory concentration (IC50) values against various cancer cell lines and their enhanced ability to inhibit the production of pro-inflammatory cytokines like TNF-α.

Table 1: Comparative Cytotoxicity of Thalidomide, Lenalidomide, and Pomalidomide in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
ThalidomideMG-63Osteosarcoma151.05 (48h)
U2OSOsteosarcoma94.76 (72h)
HepG-2Hepatocellular Carcinoma11.26
PC3Prostate Cancer14.58
MCF-7Breast Cancer16.87
KMM1Multiple Myeloma>100
KMS11Multiple Myeloma>100
LenalidomideU266Multiple Myeloma~3
MM1.SMultiple MyelomaIC50 ~ 1-10 (depending on resistance)
PomalidomideU266Multiple Myeloma0.1 - 10
RPMI-8226Multiple Myeloma8 (48h)
OPM2Multiple Myeloma10 (48h)
Human PBMC (LPS-stimulated)(TNF-α inhibition)0.013

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The IC50 values presented in Table 1 are typically determined using cell viability assays like the MTT assay.

  • Objective: To determine the cytotoxic effects of IMiDs on cancer cell lines and to calculate their respective IC50 values.

  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density and allowed to adhere overnight.

    • Compound Treatment: Serial dilutions of the IMiDs are prepared in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.

    • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation in viable cells.

    • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment incubation Incubation (e.g., 48-72 hours) compound_treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_incubation Incubation for Formazan Formation mtt_addition->formazan_incubation solubilization Formazan Solubilization formazan_incubation->solubilization absorbance_reading Absorbance Reading (570-590 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

General Workflow of the MTT Cell Viability Assay.

TNF-α Inhibition Assay

  • Objective: To measure the inhibitory effect of IMiDs on the production of TNF-α.

  • Principle: This cell-based assay typically uses immune cells, such as peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1, which are stimulated to produce TNF-α. The amount of TNF-α in the cell supernatant is then quantified, usually by an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Cell Seeding: Immune cells are seeded in a 96-well plate.

    • Compound Treatment: The cells are pre-incubated with various concentrations of the IMiDs.

    • Stimulation: The cells are stimulated with an agent like lipopolysaccharide (LPS) to induce TNF-α production.

    • Incubation: The plate is incubated for a period to allow for cytokine secretion.

    • Supernatant Collection: The cell culture supernatant is collected.

    • ELISA: The concentration of TNF-α in the supernatant is measured using a specific ELISA kit. This involves capturing the TNF-α with an antibody-coated plate, followed by detection with a labeled secondary antibody and a colorimetric substrate.

    • Data Analysis: The percentage of TNF-α inhibition is calculated for each compound concentration, and the IC50 value is determined.

Succinimide Derivatives: A Versatile Class of Bioactive Compounds

Succinimides, another class of cyclic imides, are present in a wide array of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Unlike the IMiDs with their specific target, the mechanisms of action for succinimide derivatives can be varied and are often dependent on the specific substitutions on the succinimide ring.

Comparative Biological Activity of Succinimide Derivatives

The biological activity of succinimide derivatives is highly dependent on their chemical structure. Various studies have reported the synthesis of novel succinimide analogs and their evaluation in different biological assays.

Table 2: Anti-Cancer and Anti-Inflammatory Activities of Selected Succinimide Derivatives

Compound ClassBiological ActivityCell Line / ModelIC50 (µM) or % InhibitionCitation
Dicarboximide DerivativesAnti-cancerK562 (Leukemia)< 6
MOLT-4 (Leukemia)7 - 20
N-substituted cyclic imidesAnti-cancerCOLO 205 (Colon)Exhibited better activity than 5-fluorouracil
N-substituted cyclic imidesAnti-inflammatoryCarrageenan-induced rat paw edemaCompound 9b showed better activity than phenylbutazone
Succinimide DerivativesAnti-cholinesterase (AChE)In vitro enzyme assay29 - 31
Succinimide DerivativesAnti-diabetic (α-glucosidase)In vitro enzyme assay28.04 - 32
Succinimide DerivativesAnti-diabetic (DPP-4)In vitro enzyme assay0.07

Note: This table presents a selection of reported activities and is not exhaustive. The specific structures of the tested compounds can be found in the cited literature.

Experimental Protocols

The evaluation of the biological activity of succinimide derivatives often involves assays similar to those used for IMiDs, such as the MTT assay for anti-cancer activity. For anti-inflammatory activity, both in vitro and in vivo models are employed.

Carrageenan-Induced Rat Paw Edema Assay (In Vivo Anti-inflammatory)

  • Objective: To evaluate the in vivo anti-inflammatory activity of succinimide derivatives.

  • Principle: Carrageenan is injected into the paw of a rat, inducing an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

  • Procedure:

    • Animal Groups: Rats are divided into control, standard drug (e.g., phenylbutazone), and test compound groups.

    • Compound Administration: The test compounds and standard drug are administered orally or via another appropriate route.

    • Induction of Edema: After a specific time, carrageenan is injected into the sub-plantar region of the rat's hind paw.

    • Paw Volume Measurement: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

    • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Conclusion

While the term "this compound" did not yield specific information, the broader class of cyclic imides encompasses a rich and diverse group of biologically active compounds. The immunomodulatory drugs, thalidomide, lenalidomide, and pomalidomide, demonstrate a clear structure-activity relationship and a well-defined mechanism of action through their interaction with Cereblon. Their comparative potencies have been established through extensive in vitro and clinical studies. Succinimide derivatives represent a versatile scaffold from which a multitude of compounds with various biological activities, including anti-cancer and anti-inflammatory effects, have been developed. The specific activity of these derivatives is highly dependent on their unique chemical structures. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of the biological activities of novel cyclic imide analogs.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Furosemide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of Furosemide (B1674285), a potent loop diuretic used in the treatment of edema and hypertension.[1][2] The cross-validation of these methods ensures the reliability and consistency of results across different analytical techniques and laboratories.[3][4][5]

Comparison of Analytical Methods for Furosemide Quantification

The selection of an appropriate analytical method for Furosemide quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most commonly employed techniques.

ParameterHPLC-UV Method 1[6]HPLC-UV Method 2[7]LC-MS/MS Method[8]
Linearity Range 10-120 µg/mL50-150 µg/mL50.2–6018.6 ng/mL (Valsartan) 1.25–507.63 ng/mL (Hydrochlorothiazide)
Correlation Coefficient (r²) 0.9998> 0.995≥ 0.995
Accuracy (% Recovery) 98.67-101.33%98.2–101.0%98.41–108.16% (Valsartan) 95.16–99.37% (Hydrochlorothiazide)
Precision (% RSD) Intraday: 0.2291 Interday: 0.4041≤ 2%Intra-day: 105.68–114.22% (Valsartan) 87.01–101.18% (Hydrochlorothiazide) Inter-day: 98.41–108.16% (Valsartan) 95.16–99.37% (Hydrochlorothiazide)
Limit of Detection (LOD) Not ReportedNot ReportedNot Reported
Limit of Quantification (LOQ) Not ReportedNot ReportedNot Reported

Note: The LC-MS/MS method data is for Valsartan and Hydrochlorothiazide, as a direct comparable LC-MS/MS method for Furosemide with all these parameters was not available in the search results. However, it provides a representative example of the performance of this technique.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods.

HPLC-UV Method 1 Protocol [6]

  • Instrumentation: Waters e2695 system with an Inertsil ODS-3V C18 column (250 cm x 150 mm; 5 µm particle size).

  • Mobile Phase: A mixture of 1% glacial acetic acid and acetonitrile (B52724) in a 50:50 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 272 nm.

  • Retention Time: 7.03 minutes.

HPLC-UV Method 2 Protocol [7]

  • Instrumentation: HPLC system with a Symmetry® C18 column (4.6 × 250 mm, 5 µm).

  • Mobile Phase: A mixture of 0.1% acetic acid in water and acetonitrile in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength of 272 nm.

LC-MS/MS Method Protocol (Representative Example) [8]

  • Instrumentation: Liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: Lichrocart RP Select (125 × 4 mm), 5 nm.

  • Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) buffer in a 95:05 v/v ratio.

  • Flow Rate: 0.5 mL/min.

  • Ionization Source: Turbo ion electrospray ionization in negative mode.

  • Sample Preparation: Solid-phase extraction using HLB cartridges.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) A_prep Sample Preparation A_analysis Analysis A_prep->A_analysis A_data Data Set A A_analysis->A_data comparison Statistical Comparison (e.g., Bland-Altman plot) A_data->comparison B_prep Sample Preparation B_analysis Analysis B_prep->B_analysis B_data Data Set B B_analysis->B_data B_data->comparison samples Spiked Quality Control Samples samples->A_prep samples->B_prep conclusion Conclusion on Method Comparability comparison->conclusion

Caption: A flowchart illustrating the cross-validation process between two analytical methods.

Furosemide's Mechanism of Action and a Relevant Signaling Pathway

Furosemide is a loop diuretic that inhibits the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[2] This inhibition leads to a significant increase in the excretion of sodium, chloride, potassium, and water.[2] Interestingly, recent research has suggested that Furosemide treatment may also impact cellular signaling pathways. One study in a swine model of tachycardia-induced heart failure found that Furosemide treatment led to an increase in Transforming Growth Factor-beta (TGF-β) signaling, which is associated with myocardial fibrosis.[9]

The following diagram illustrates a simplified representation of the TGF-β signaling pathway.

TGF-beta Signaling Pathway TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor Binding & Activation SMAD23 SMAD2/3 Receptor->SMAD23 Phosphorylation Complex SMAD2/3-SMAD4 Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Regulation of

Caption: A simplified diagram of the TGF-β signaling pathway.

References

A Comparative Analysis of Versimide and Other Fungal Metabolites with Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fungal metabolite Versimide and other notable fungal metabolites known for their cytotoxic activities. While specific experimental data on the biological activities of this compound are not extensively available in publicly accessible literature, this document serves as a comparative framework. It details the cytotoxic profiles, mechanisms of action, and associated signaling pathways of well-characterized fungal metabolites, offering a valuable resource for researchers investigating novel therapeutic agents.

Introduction to this compound

This compound is a secondary metabolite produced by fungi of the Aspergillus and Alternaria genera.[1][2] It is characterized by the chemical formula C9H11NO4 and a molecular weight of 197.19 g/mol .[1] Its IUPAC name is methyl 2-[(3R)-3-methyl-2,5-dioxopyrrolidin-1-yl]prop-2-enoate.[1] While its chemical structure is known, comprehensive studies detailing its cytotoxic effects, mechanism of action, and impact on cellular signaling pathways are not widely documented. This guide, therefore, presents a comparative study with other fungal metabolites for which such data are available, providing a valuable context for the potential bioactivity of this compound and similar compounds.

Comparative Analysis of Cytotoxic Fungal Metabolites

To provide a useful comparison for researchers, this section details the cytotoxic activities of several well-studied fungal metabolites: Gliotoxin (B1671588), Patulin (B190374), Citrinin, Aflatoxin B1, and Fumagillin (B1674178). The following table summarizes their cytotoxic effects on various cancer cell lines, presenting the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a substance needed to inhibit a biological process by half.

Table 1: Cytotoxicity of Selected Fungal Metabolites (IC50 Values)
Fungal MetaboliteCancer Cell LineIC50 ValueReference
Gliotoxin HeLa (Cervical Cancer)-[3]
SW1353 (Chondrosarcoma)-[3]
LLC-PK1 (Porcine Kidney)Induces apoptosis[1]
Patulin SW-48 (Colorectal Cancer)Dose-dependent cytotoxicity at 0.5, 1, 2, and 4 μM[4]
HeLa (Cervical Cancer)Dose-dependent cytotoxicity at 0.5, 1, 2, and 4 μM[4]
MRC-5 (Normal Lung Fibroblast)Dose-dependent cytotoxicity at 0.5, 1, 2, and 4 μM[4]
DBTRG-05MG (Glioblastoma)Concentration-dependent (10-60 μM)[5]
SH-SY5Y (Neuroblastoma)500 nM[6]
Citrinin Various mammalian cell linesInduces oxidative stress and apoptosis[7]
Aflatoxin B1 Human Brain Microvascular Endothelial Cells>85% cell death at 32 nM[8]
Human Umbilical Vein Endothelial Cells22% cell death at 32 nM[8]
Huh7 (Hepatocellular Carcinoma)No significant cell death at 32 nM[8]
Fumagillin Colorectal Cancer Cells (in vivo)Suppresses tumor growth and metastasis[9]
Liver Cancer Stem-like CellsSignificant decrease in cell viability at 10 μmol/L[10]

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of these fungal metabolites are mediated through various mechanisms, often involving the induction of apoptosis, cell cycle arrest, and the modulation of specific signaling pathways.

Gliotoxin

Gliotoxin is known to induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS).[1][11] In human cervical cancer (HeLa) and chondrosarcoma (SW1353) cells, gliotoxin induces apoptosis via the mitochondrial pathway, characterized by the activation of caspase-3, -8, and -9, downregulation of Bcl-2, upregulation of Bax, and the release of cytochrome c.[3]

Gliotoxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Gliotoxin Gliotoxin ROS ↑ Reactive Oxygen Species (ROS) Gliotoxin->ROS Mitochondria Mitochondria Gliotoxin->Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Bax ↑ Bax Bax->Mitochondria Bcl2 ↓ Bcl-2 Bcl2->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Gliotoxin-induced apoptosis signaling pathway.
Patulin

Patulin induces cytotoxicity by generating oxidative stress and binding to sulfhydryl groups of cellular proteins.[4] In human glioblastoma cells, patulin increases intracellular ROS, depletes glutathione (B108866) (GSH), and modulates the expression of apoptosis-related proteins such as Bax, cleaved caspase-9, and cleaved caspase-3.[5] In neuroblastoma cells, it causes mitochondrial and DNA damage.[6]

Patulin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Patulin Patulin Oxidative_Stress ↑ Oxidative Stress (ROS) Patulin->Oxidative_Stress GSH_Depletion ↓ Glutathione (GSH) Patulin->GSH_Depletion Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis_Proteins ↑ Bax ↑ Cleaved Caspase-9 ↑ Cleaved Caspase-3 Mitochondrial_Damage->Apoptosis_Proteins Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis DNA_Damage->Apoptosis

Patulin-induced cytotoxicity pathway.
Fumagillin

Fumagillin's primary anticancer mechanism is the inhibition of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9][12] It achieves this by irreversibly inhibiting methionine aminopeptidase (B13392206) 2 (MetAP2).[12][13] In liver cancer stem-like cells, fumagillin disrupts mitochondrial membrane homeostasis, blocks the cell cycle at the G1 phase, and activates p53.[10]

Fumagillin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Fumagillin Fumagillin MetAP2 Methionine Aminopeptidase 2 (MetAP2) Fumagillin->MetAP2 p53 ↑ p53 Activation Fumagillin->p53 Mitochondrial_Dysfunction Mitochondrial Dysfunction Fumagillin->Mitochondrial_Dysfunction Angiogenesis Angiogenesis MetAP2->Angiogenesis Tumor_Suppression Tumor Growth Suppression Angiogenesis->Tumor_Suppression Cell_Cycle_Arrest G1 Cell Cycle Arrest p53->Cell_Cycle_Arrest Cell_Cycle_Arrest->Tumor_Suppression Mitochondrial_Dysfunction->Tumor_Suppression

Fumagillin's anticancer mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to assess the cytotoxic effects of fungal metabolites.

Experimental Workflow

The general workflow for assessing the cytotoxicity of a fungal metabolite involves cell culture, treatment with the compound, and subsequent analysis using various assays.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_assays 4. Cytotoxicity Assessment Cell_Culture 1. Cell Culture (Cancer Cell Lines) Treatment 2. Treatment with Fungal Metabolite Cell_Culture->Treatment Incubation 3. Incubation Treatment->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay Apoptosis_Assay Annexin V/PI Assay (Apoptosis) Incubation->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining (Cell Cycle Analysis) Incubation->Cell_Cycle_Assay Data_Analysis 5. Data Analysis and Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Workflow for cytotoxicity assessment.
MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[14][17] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the fungal metabolite and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 μL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).[14]

    • Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[18][19][20]

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Induce apoptosis in cells by treating them with the fungal metabolite.

    • Harvest and wash the cells with cold 1X PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.[19]

    • Analyze the stained cells by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[19]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2][21][22][23][24]

  • Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

  • Protocol:

    • Harvest and wash the cells.

    • Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.[22][24]

    • Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.[21]

    • Stain the cells with a PI solution.

    • Analyze the cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined.

Conclusion

While direct experimental data on the cytotoxic properties of this compound remain to be elucidated, this guide provides a comprehensive comparative framework by examining well-characterized cytotoxic fungal metabolites. The detailed information on the IC50 values, mechanisms of action, signaling pathways, and experimental protocols for Gliotoxin, Patulin, Citrinin, Aflatoxin B1, and Fumagillin offers a valuable resource for researchers. This comparative analysis can guide future investigations into the potential biological activities of this compound and other novel fungal metabolites in the context of anticancer drug discovery. Further research is warranted to fully characterize the bioactivity of this compound and its potential as a therapeutic agent.

References

A Comparative Analysis of Synthetic vs. Naturally Derived Compounds in Drug Development: A General Overview

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison of synthetic versus naturally derived "Versimide" cannot be provided as extensive searches have not yielded information on a compound with this name in scientific literature or drug databases. Therefore, this guide presents a general comparative framework that researchers, scientists, and drug development professionals can apply when evaluating synthetic versus naturally derived compounds.

The choice between a synthetically produced and a naturally derived compound is a critical decision in the drug development pipeline. Both sources present distinct advantages and disadvantages that can significantly impact the efficacy, safety, and commercial viability of a therapeutic agent. This guide provides an objective comparison of their key attributes, supported by general principles and common experimental considerations.

Physicochemical and Pharmacokinetic Properties: A Tale of Two Origins

Naturally derived compounds, often products of evolutionary selection, tend to possess greater structural complexity, including more stereocenters and a higher degree of three-dimensional complexity.[1] In contrast, synthetic compounds are often designed for ease of manufacturing and may have simpler, more planar structures with a higher degree of aromatic character.[1] These fundamental structural differences can influence their physicochemical properties and, consequently, their pharmacokinetic profiles.

Property Naturally Derived Compounds (General Trend) Synthetic Compounds (General Trend) Supporting Experimental Data (Hypothetical Example)
Molecular Weight Generally higherOften lower, designed for specific targetsNatural Compound X: 550 g/mol ; Synthetic Analog Y: 450 g/mol
Solubility Variable, can be challenging to optimizeCan be engineered for improved solubilityNatural Compound X: 0.1 mg/mL in water; Synthetic Analog Y: 1.5 mg/mL in water
Lipophilicity (LogP) Often lower (more polar)[1]Can be precisely controlledNatural Compound X: LogP = 2.1; Synthetic Analog Y: LogP = 3.5
Bioavailability Can be variable and low due to complex structuresOften optimized for better absorption and bioavailabilityNatural Compound X: Oral bioavailability of 15%; Synthetic Analog Y: Oral bioavailability of 45%
Metabolic Stability May be subject to extensive metabolismCan be designed to resist metabolic degradationNatural Compound X: Half-life of 2 hours in human liver microsomes; Synthetic Analog Y: Half-life of 8 hours in human liver microsomes

Experimental Protocols for Comparative Analysis

To obtain the quantitative data presented above, a series of standardized in vitro and in vivo experiments are typically performed.

Physicochemical Property Determination
  • Solubility: Equilibrium solubility is determined by adding an excess amount of the compound to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The suspension is shaken for 24 hours at a controlled temperature. The supernatant is then filtered and the concentration of the dissolved compound is measured using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is commonly determined using the shake-flask method. The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in both phases is measured by HPLC to calculate the partition coefficient.

In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Assays
  • Metabolic Stability: The compound is incubated with liver microsomes (human, rat, or mouse) and NADPH (a cofactor for metabolic enzymes) at 37°C. Samples are taken at various time points and the disappearance of the parent compound is monitored by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). The in vitro half-life is then calculated.

In Vivo Pharmacokinetic Studies
  • Bioavailability: The compound is administered to animal models (e.g., rats or mice) via both intravenous (IV) and oral (PO) routes. Blood samples are collected at predetermined time points. The concentration of the compound in plasma is quantified by LC-MS/MS. The oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100, where AUC is the area under the plasma concentration-time curve.

Logical Workflow for Compound Source Selection

The decision-making process for selecting a synthetic or naturally derived compound can be visualized as a logical workflow.

Compound Source Selection Workflow Start Target Identification & Validation Screening Screening (Natural Product Library vs. Synthetic Library) Start->Screening Hit_Identified Hit Compound Identified Screening->Hit_Identified Source_Decision Source of Hit? Hit_Identified->Source_Decision Natural_Path Naturally Derived Source_Decision->Natural_Path Natural Synthetic_Path Synthetically Derived Source_Decision->Synthetic_Path Synthetic Lead_Opt_Natural Lead Optimization (Semi-synthesis, Analogs) Natural_Path->Lead_Opt_Natural Lead_Opt_Synthetic Lead Optimization (Structure-Activity Relationship Studies) Synthetic_Path->Lead_Opt_Synthetic Preclinical_Dev Preclinical Development Lead_Opt_Natural->Preclinical_Dev Lead_Opt_Synthetic->Preclinical_Dev Clinical_Trials Clinical Trials Preclinical_Dev->Clinical_Trials End Marketed Drug Clinical_Trials->End

Caption: Workflow for selecting and developing a drug candidate from natural or synthetic sources.

Signaling Pathway Considerations: A Hypothetical Example

While no specific signaling pathway for "this compound" is known, we can illustrate a hypothetical pathway to demonstrate how the origin of a compound might influence its biological activity. Let's consider a hypothetical "V-signaling pathway" involved in cell proliferation.

Hypothetical V-Signaling Pathway cluster_membrane Cell Membrane cluster_inhibitors Potential Inhibition Receptor V-Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor V Kinase2->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes Natural_Inhibitor Naturally Derived Inhibitor (e.g., allosteric binding) Natural_Inhibitor->Kinase1 Synthetic_Inhibitor Synthetic Inhibitor (e.g., competitive ATP binding) Synthetic_Inhibitor->Kinase1

Caption: A hypothetical signaling pathway illustrating potential points of intervention for natural vs. synthetic inhibitors.

In this hypothetical scenario, a naturally derived inhibitor might exhibit a novel allosteric mode of action due to its complex structure, while a synthetic inhibitor could be designed for high potency and selectivity as a competitive inhibitor.

Conclusion: A Symbiotic Approach

The distinction between naturally derived and synthetic compounds is not always absolute. Often, a natural product provides the initial "hit" or inspiration, which is then optimized through synthetic chemistry to improve its drug-like properties.[1] This semi-synthetic approach leverages the biological relevance of natural scaffolds with the manufacturability and tunability of synthetic chemistry.

Ultimately, the decision to pursue a synthetic or naturally derived compound depends on a multitude of factors, including the therapeutic target, the desired pharmacokinetic profile, and commercial considerations. A thorough and objective comparison, based on robust experimental data, is paramount for making an informed decision in the complex landscape of drug discovery and development.

References

Statistical Analysis of Furosemide Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of bioassay results for Furosemide (B1674285), a potent loop diuretic. The data presented is primarily derived from a study investigating the effects of Furosemide in a swine model of tachycardia-induced heart failure. This guide also offers a comparative look at alternative bioassay methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in-vivo study on Furosemide's effects on a swine model of heart failure. The study highlights that Furosemide treatment was associated with an accelerated deterioration of heart failure.[1][2]

Table 1: Clinical Outcome of Furosemide Treatment in Tachycardia-Induced Heart Failure in Swine

Treatment GroupMean Time to Heart Failure Endpoint (Days)Standard Error of the Mean (SEM)
Furosemide28.93.8
Saline (Control)32.12.5

Furosemide-treated animals reached the heart failure endpoint a mean of 3.2 days sooner than the saline-treated controls.[1][2]

Table 2: Effect of Furosemide on Key Signaling Pathway Proteins

ProteinFurosemide-Treated Group (Relative Expression)Saline-Treated Group (Relative Expression)Control Group (Relative Expression)p-value
TGF-β1Significantly ElevatedElevatedBaseline≤ 0.05
Smad2Significantly IncreasedIncreasedBaseline≤ 0.05
Smad3Significantly IncreasedIncreasedBaseline≤ 0.05
p38 MAPKSignificantly ElevatedElevatedBaseline≤ 0.05
MMP-14Significantly ElevatedElevatedBaseline≤ 0.05
TIMP-1Significantly ElevatedElevatedBaseline≤ 0.05

The study found that inflammatory signaling proteins like transforming growth factor-beta (TGF-β) and its downstream proteins were significantly elevated in the left ventricle after furosemide treatment.[1][2] Additionally, regulatory factors in cell proliferation, such as mitogen-activated protein kinase (MAPK) signaling pathway proteins, were also elevated in the furosemide-treated animals.[1][2]

Experimental Protocols

Key Experiment: Tachycardia-Induced Heart Failure Model in Swine

This section details the methodology used in the key in-vivo study cited in this guide.[1][2][3][4][5][6][7]

Objective: To assess the effects of Furosemide on the progression of tachycardia-induced heart failure in a swine model.

Animal Model:

  • A total of 14 Yorkshire pigs were used for the heart failure model, with 9 non-instrumented pigs serving as controls.[1]

  • The pigs underwent a surgical procedure for permanent transvenous pacemaker implantation.[1][2]

Induction of Heart Failure:

  • Heart failure was induced by rapid cardiac pacing at a rate of 200 beats per minute.[1][2]

  • The pacing was continued for 4 to 8 weeks to induce tachycardia-induced cardiomyopathy.[4]

Treatment Protocol:

  • The 14 paced animals were divided into two groups of seven.

  • One group received daily intramuscular injections of Furosemide at a dose of 1 mg/kg.[1][2]

  • The control group received normal saline injections.[1][2]

Monitoring and Data Collection:

  • Weekly echocardiograms were performed to monitor cardiac function.[1][2]

  • The primary endpoint was the development of heart failure, defined by specific echocardiographic criteria.

  • Following the endpoint, left ventricular tissue was collected for Western blot analysis of key proteins.[8]

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by Furosemide treatment as identified in the study.

TGF_Beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Furosemide Furosemide TGF_beta1 TGF-β1 Furosemide->TGF_beta1 Upregulates TGF_beta_Receptor TGF-β Receptor TGF_beta1->TGF_beta_Receptor Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_Complex Smad Complex p_Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Gene_Transcription Gene Transcription (Fibrosis, Inflammation) Nucleus->Gene_Transcription MAPK_Signaling_Pathway Furosemide Furosemide Stress_Signal Cellular Stress Furosemide->Stress_Signal Induces p38_MAPK_activation p38 MAPK Activation Stress_Signal->p38_MAPK_activation Downstream_Targets Downstream Targets p38_MAPK_activation->Downstream_Targets Cellular_Response Cell Proliferation, Inflammation Downstream_Targets->Cellular_Response Experimental_Workflow Start Start Animal_Selection Yorkshire Swine Selection (n=23) Start->Animal_Selection Pacemaker_Implantation Pacemaker Implantation (n=14) Animal_Selection->Pacemaker_Implantation Heart_Failure_Induction Tachycardia-Induced HF (200 bpm) Pacemaker_Implantation->Heart_Failure_Induction Group_Assignment Group Assignment (n=7 per group) Heart_Failure_Induction->Group_Assignment Treatment_Furosemide Furosemide (1 mg/kg IM) Group_Assignment->Treatment_Furosemide Treatment_Saline Saline (IM) Group_Assignment->Treatment_Saline Monitoring Weekly Echocardiograms Treatment_Furosemide->Monitoring Treatment_Saline->Monitoring Endpoint Heart Failure Endpoint Reached Monitoring->Endpoint Tissue_Collection LV Tissue Collection Endpoint->Tissue_Collection Analysis Western Blot Analysis Tissue_Collection->Analysis End End Analysis->End

References

Independent Replication of Kinase Inhibitor Efficacy: A Comparative Analysis of Imatinib and its Alternatives in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tyrosine kinase inhibitor (TKI) Imatinib (B729) and its second-generation alternatives, Dasatinib (B193332) and Nilotinib (B1678881), for the treatment of Chronic Myeloid Leukemia (CML). Due to the absence of publicly available research findings for "Versimide," this document utilizes Imatinib as a foundational compound to illustrate a comprehensive comparative analysis, as requested. The information presented is based on independently verifiable experimental data from peer-reviewed publications and clinical trials.

Mechanism of Action: Targeting the BCR-Abl Oncoprotein

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL1 fusion gene. This gene produces the constitutively active BCR-Abl tyrosine kinase, which drives uncontrolled proliferation of white blood cells.[1][2] Imatinib, Dasatinib, and Nilotinib are all ATP-competitive inhibitors that target the kinase domain of BCR-Abl, thereby blocking its downstream signaling pathways and inducing apoptosis in cancer cells.[1][2][3]

Imatinib was the first-in-class TKI and revolutionized CML treatment.[3] It binds to the inactive conformation of the ABL kinase domain.[4] Nilotinib, a derivative of Imatinib, also binds to the inactive conformation but with higher potency.[4][5] In contrast, Dasatinib is a multi-targeted inhibitor that can bind to both the active and inactive conformations of the ABL kinase, and it also inhibits SRC family kinases.[1][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor BCR_Abl BCR-Abl (Constitutively Active Kinase) Substrate Substrate Protein BCR_Abl->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Downstream_Signaling Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Phosphorylated_Substrate->Downstream_Signaling Proliferation_Survival Increased Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Imatinib Imatinib Imatinib->BCR_Abl Inhibits Dasatinib Dasatinib Dasatinib->BCR_Abl Inhibits Nilotinib Nilotinib Nilotinib->BCR_Abl Inhibits

Figure 1: Simplified signaling pathway of BCR-Abl and points of inhibition by TKIs.

Quantitative Data Presentation

The efficacy of these TKIs can be compared using both in vitro and clinical data. In vitro potency is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit the activity of a target enzyme by 50%. Clinical efficacy is evaluated in trials by measuring patient response rates.

Table 1: In Vitro Potency of TKIs Against Unmutated BCR-Abl

DrugIC50 (nM)
Imatinib~400
Nilotinib~28
Dasatinib~8-9

Data compiled from multiple sources.[7]

Table 2: Head-to-Head Comparison of TKI Efficacy in Newly Diagnosed CML-CP Patients (Clinical Trial Data)

OutcomeImatinib (400 mg QD)Dasatinib (100 mg QD)Nilotinib (300 mg BID)
Major Molecular Response (MMR) at 12 months 22% - 28%46%44%
Complete Cytogenetic Response (CCyR) at 12 months 65% - 72%77% - 83%80%
Progression to Accelerated/Blast Phase (by 5 years) Higher IncidenceLower IncidenceSignificantly Lower Incidence
5-Year Overall Survival ~83.2% (IRIS Trial)Not significantly different from Imatinib in DASISION trialNot significantly different from Imatinib in ENESTnd trial

Data are aggregated from the IRIS, DASISION, and ENESTnd clinical trials.[6][8][9][10][11][12][13][14][15]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of TKIs.

1. In Vitro BCR-Abl Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the BCR-Abl kinase.

  • Objective: To determine the IC50 value of a test compound against BCR-Abl kinase.

  • Materials:

    • Recombinant human BCR-Abl enzyme.

    • Kinase substrate (e.g., a synthetic peptide).

    • ATP (adenosine triphosphate).

    • Test compounds (Imatinib, Dasatinib, Nilotinib) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a multi-well plate, combine the recombinant BCR-Abl enzyme, the kinase substrate, and the test compound at various concentrations in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed or ATP consumed using a suitable detection method, such as a luminescence-based assay.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[3][16]

Start Start Prepare_Reagents Prepare Reagents: - BCR-Abl Enzyme - Substrate - ATP - Test Compound Dilutions Start->Prepare_Reagents Combine_in_Plate Combine Enzyme, Substrate, and Test Compound in Plate Prepare_Reagents->Combine_in_Plate Initiate_Reaction Initiate Reaction (Add ATP) Combine_in_Plate->Initiate_Reaction Incubate Incubate (e.g., 30°C for 60 min) Initiate_Reaction->Incubate Stop_and_Detect Stop Reaction & Measure Signal Incubate->Stop_and_Detect Analyze_Data Analyze Data: - Plot Inhibition vs. Concentration - Calculate IC50 Stop_and_Detect->Analyze_Data End End Analyze_Data->End

Figure 2: Generalized workflow for an in vitro BCR-Abl kinase assay.

2. Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the viability and proliferation of CML cells.

  • Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a CML cell line (e.g., K562).

  • Materials:

    • CML cell line (e.g., K562).

    • Cell culture medium.

    • Test compounds at various concentrations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO).

    • 96-well cell culture plates.

  • Procedure:

    • Seed the CML cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.[13][17][18][19]

3. Clinical Trial Protocol for Newly Diagnosed CML-CP (Generalized from IRIS, DASISION, and ENESTnd)

  • Objective: To compare the efficacy and safety of different TKIs as first-line treatment for newly diagnosed CML-CP.

  • Study Design: Phase 3, multicenter, open-label, randomized controlled trial.

  • Patient Population: Adult patients with newly diagnosed Philadelphia chromosome-positive CML in the chronic phase.

  • Intervention:

    • Arm A: Imatinib 400 mg once daily.

    • Arm B: Dasatinib 100 mg once daily (DASISION Trial).[6][9][11]

    • Arm C: Nilotinib 300 mg twice daily (ENESTnd Trial).[10][12][14]

  • Primary Endpoint: Rate of major molecular response (MMR) or complete cytogenetic response (CCyR) at 12 months.

  • Response Evaluation:

    • Hematologic Response: Evaluated by complete blood counts.

    • Cytogenetic Response: Assessed by chromosome analysis of bone marrow cells to determine the percentage of Philadelphia chromosome-positive (Ph+) metaphases. A complete cytogenetic response (CCyR) is defined as 0% Ph+ metaphases.[20][21][22]

    • Molecular Response: Measured by quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to quantify the levels of BCR-ABL1 transcripts in the blood. A major molecular response (MMR) is defined as a ≥3-log reduction in BCR-ABL1 transcripts from a standardized baseline.[20][21][22]

  • Data Analysis: Comparison of response rates, progression-free survival, and overall survival between the treatment arms.

Patient_Screening Patient Screening and Enrollment (Newly Diagnosed CML-CP) Randomization Randomization Patient_Screening->Randomization Imatinib_Arm Imatinib Arm (400 mg QD) Randomization->Imatinib_Arm Alternative_Arm Alternative TKI Arm (e.g., Dasatinib or Nilotinib) Randomization->Alternative_Arm Treatment_and_Monitoring Treatment and Monitoring (Regular Blood and Bone Marrow Tests) Imatinib_Arm->Treatment_and_Monitoring Alternative_Arm->Treatment_and_Monitoring Primary_Endpoint Primary Endpoint Evaluation (e.g., CCyR or MMR at 12 months) Treatment_and_Monitoring->Primary_Endpoint Long_Term_Follow_up Long-Term Follow-up (PFS, OS, Safety) Primary_Endpoint->Long_Term_Follow_up Data_Analysis Data Analysis and Comparison Long_Term_Follow_up->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 3: Logical workflow of a head-to-head clinical trial for TKIs in CML.

References

Comparative Analysis of Versimide and Structurally Related Compounds in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of Versimide, a novel N-substituted maleimide (B117702), with other compounds of the same class. The focus of this analysis is on their inhibitory activity against key enzymes in inflammatory and neurological pathways, supported by available experimental data.

Introduction to this compound and N-Substituted Maleimides

This compound, chemically known as methyl 2-[(3R)-3-methyl-2,5-dioxopyrrolidin-1-yl]prop-2-enoate, is a member of the N-substituted maleimide family. Compounds in this class are characterized by a maleimide ring system and have garnered significant interest in medicinal chemistry due to their potential to act as irreversible enzyme inhibitors. The reactive maleimide moiety can form covalent bonds with thiol groups of cysteine residues within the active sites of various enzymes, leading to potent and often irreversible inhibition.

Extensive research has focused on the potential of N-substituted maleimides as inhibitors of prostaglandin (B15479496) endoperoxide synthases (PGHS), also known as cyclooxygenases (COX), which are key enzymes in the inflammatory cascade. More recently, their activity against monoglyceride lipase (B570770) (MGL), an important enzyme in the endocannabinoid system, has also been explored.

Comparative Inhibitory Activity

While specific experimental data for this compound is not yet publicly available, we can infer its potential activity based on studies of structurally similar N-substituted maleimides. The following tables summarize the inhibitory activities of various N-substituted maleimides against PGHS and MGL. This data provides a benchmark for the anticipated performance of this compound and other novel analogs.

Prostaglandin Endoperoxide Synthase (PGHS/COX) Inhibition

N-substituted maleimides have been shown to be effective, time-dependent inactivators of both PGHS-1 (COX-1) and PGHS-2 (COX-2). The presence of a carboxylate group on the N-substituent appears to be critical for rapid inhibition.

Table 1: Inhibitory Activity of N-Substituted Maleimides against PGHS

CompoundTarget EnzymeInhibition CharacteristicsReference
N-(Carboxyalkyl)maleimidesPGHS-1, PGHS-2Rapid and time-dependent inactivation. The carboxylate group is crucial for rapid inhibition.[1]
N-AlkylmaleimidesPGHS-1, PGHS-2Time-dependent inactivators.[1]
Aspirin-like MaleimidesPGHS-1, PGHS-2Time- and concentration-dependent inactivation of cyclooxygenase activity, similar to aspirin. Also inactivates peroxidase activity.[1]
Monoglyceride Lipase (MGL) Inhibition

Several N-substituted maleimides have been identified as potent and selective inhibitors of MGL, with IC50 values in the low micromolar to nanomolar range. These compounds typically exhibit high selectivity for MGL over other enzymes like fatty acid amide hydrolase (FAAH).

Table 2: Inhibitory Activity of N-Substituted Maleimides against MGL

CompoundMGL IC50 (µM)FAAH IC50 (µM)Selectivity (FAAH/MGL)Reference
N-(4-fluorophenyl)maleimide5.18> 500> 96[2]
N-(4-chlorophenyl)maleimide7.24> 500> 69[2]
N-(4-bromophenyl)maleimide4.37> 500> 114[2]
N-(4-iodophenyl)maleimide4.34> 500> 115[2]
N-(3-iodophenyl)maleimide2.24> 500> 223[2]
1-biphenyl-4-ylmethylmaleimide0.790> 100> 126[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are generalized protocols for assays used to determine the inhibitory activity of compounds like this compound against PGHS and MGL.

Prostaglandin Endoperoxide Synthase (PGHS/COX) Inhibition Assay

This assay measures the cyclooxygenase activity of PGHS by monitoring the initial rate of oxygen uptake.

Materials:

  • Purified ovine PGHS-1 or human recombinant PGHS-2

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol (B47542) and 1 µM hematin

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Oxygen electrode

Procedure:

  • Equilibrate the reaction buffer to 37°C in the oxygen electrode chamber.

  • Add the purified PGHS enzyme to the reaction buffer.

  • Add the test compound at various concentrations and incubate for a specified period to allow for time-dependent inhibition. A control with solvent only is run in parallel.

  • Initiate the reaction by adding a saturating concentration of arachidonic acid.

  • Monitor the rate of oxygen consumption using the oxygen electrode.

  • Calculate the percentage of inhibition by comparing the rate of oxygen consumption in the presence and absence of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoglyceride Lipase (MGL) Inhibition Assay

This colorimetric assay is a common method for screening MGL inhibitors. It utilizes a substrate that produces a colored product upon hydrolysis by MGL.

Materials:

  • Human recombinant MGL

  • Assay Buffer: e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA

  • Substrate: p-nitrophenyl acetate (B1210297) (pNPA) or a more specific fluorogenic substrate

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add the assay buffer to the wells of a 96-well microplate.

  • Add the test compound at various concentrations to the wells. A control with DMSO only is included.

  • Add the human recombinant MGL to the wells and pre-incubate with the test compound for a defined period (e.g., 30 minutes) at 37°C.

  • Initiate the reaction by adding the substrate (e.g., pNPA).

  • Measure the absorbance (for pNPA) or fluorescence at regular intervals using a microplate reader.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

The inhibitory action of N-substituted maleimides on PGHS and MGL implicates them in significant signaling pathways.

Prostaglandin Synthesis Pathway

By inhibiting PGHS (COX) enzymes, these compounds block the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid PGHS PGHS (COX-1/2) Arachidonic_Acid->PGHS Prostaglandins Prostaglandins PGHS->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound & Similar Compounds This compound->PGHS

Caption: Inhibition of the Prostaglandin Synthesis Pathway by this compound.

Endocannabinoid System Signaling

Inhibition of MGL by N-substituted maleimides prevents the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). This leads to an accumulation of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2), modulating neurotransmission and inflammatory responses.

Endocannabinoid_Pathway 2-AG 2-Arachidonoylglycerol (2-AG) MGL Monoglyceride Lipase (MGL) 2-AG->MGL CB_Receptors Cannabinoid Receptors (CB1/2) 2-AG->CB_Receptors Breakdown Breakdown Products MGL->Breakdown This compound This compound & Similar Compounds This compound->MGL

Caption: MGL Inhibition by this compound in the Endocannabinoid System.

Experimental Workflow

The general workflow for evaluating a novel N-substituted maleimide like this compound involves several key stages, from initial synthesis to in-depth biological characterization.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Enzyme Inhibition Assays cluster_2 Data Analysis & Comparison Synthesis Synthesis of this compound and Analogs Purification Purification (e.g., HPLC) Characterization Structural Characterization (NMR, MS) PGHS_Assay PGHS/COX Inhibition Assay Characterization->PGHS_Assay MGL_Assay MGL Inhibition Assay Characterization->MGL_Assay Selectivity_Assay Selectivity Profiling (e.g., FAAH) IC50 IC50 Determination PGHS_Assay->IC50 MGL_Assay->IC50 Comparison Head-to-Head Comparison Selectivity_Assay->Comparison Kinetics Enzyme Kinetics (Ki, kinact)

Caption: General Workflow for Evaluating Novel N-Substituted Maleimide Inhibitors.

Conclusion

While direct experimental data for this compound is not yet available in the public domain, the existing research on N-substituted maleimides provides a strong foundation for predicting its potential as a potent enzyme inhibitor. Based on the structure-activity relationships observed in this class of compounds, this compound is anticipated to exhibit inhibitory activity against both PGHS/COX and MGL. The provided comparative data and experimental protocols offer a framework for the future evaluation of this compound and its analogs, which will be crucial in determining their therapeutic potential in inflammatory and neurological disorders. Further research is warranted to elucidate the specific inhibitory profile and mechanism of action of this compound.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Versamid® Polyamide Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety protocols and logistical procedures for the handling and disposal of Versamid® polyamide resins. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Personal Protective Equipment (PPE)

Versamid® resins, which are reactive polyamides, can cause severe skin and eye irritation or burns, and may lead to allergic skin reactions. Certain formulations may also be harmful if swallowed and are toxic to aquatic life. Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment
Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents direct skin contact, which can cause irritation, burns, and sensitization.[1][2][3][4][5]
Eye and Face Protection Tight-fitting safety goggles. A face shield should be worn if there is a splash hazard.Protects against accidental splashes that can cause serious eye damage.
Skin and Body Protection Lab coat. Chemical-resistant apron and booties for large quantities or transfer operations.Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection Not typically required with adequate ventilation. If ventilation is insufficient or aerosols are generated, use a NIOSH-certified organic vapor respirator.Protects against inhalation of vapors or mists that can cause respiratory irritation.
Exposure Limits

The following Protective Action Criteria for Chemicals (PAC) data is available for Versamid® 140 Polyamide Resin, providing guidance for potential airborne exposure during an accidental release.

Exposure Guideline Concentration
PAC-130 mg/m³
PAC-2330 mg/m³
PAC-32,000 mg/m³

Operational Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the integrity of Versamid® resins.

General Handling Procedures
  • Work Area: Always handle Versamid® in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Do not get the substance in your eyes, on your skin, or on your clothing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area.

  • Mixing: When mixing with epoxy resins, do so just prior to use as a chemical reaction will occur.

Storage
  • Store in a cool, dry, well-ventilated area in the original, tightly sealed container.

  • Keep away from sources of ignition, strong oxidizing agents, and strong bases.

  • The recommended storage temperature is between 10°C and 40°C.

Emergency Procedures and Disposal Plan

A clear and concise plan for emergencies and waste disposal is essential.

First Aid Measures
Exposure Route Immediate Action
Eye Contact Immediately flush with plenty of water for at least 15-20 minutes, holding eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. If irritation or a rash develops, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give two glasses of water to drink. Call a physician or poison control center immediately.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Spill Response Workflow

The following diagram outlines the step-by-step procedure for handling a Versamid® spill.

Spill_Response_Workflow Versamid® Spill Response Workflow start Spill Occurs evacuate Evacuate and secure the area start->evacuate ppe Don appropriate PPE (gloves, goggles, lab coat, etc.) evacuate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully collect the absorbed material into a labeled, sealable container contain->collect decontaminate Decontaminate the spill area with a suitable cleaning agent collect->decontaminate dispose Dispose of the container as hazardous waste according to institutional and local regulations decontaminate->dispose report Report the incident to the lab supervisor and EHS department dispose->report end Spill Handled report->end

Caption: Workflow for the safe and effective management of a Versamid® spill.

Waste Disposal Plan
  • Uncured Resin: Unused or waste Versamid® resin and contaminated materials from spills must be collected in a clearly labeled, sealed container. This is to be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Cured Resin: Once Versamid® is fully cured (reacted with an epoxy resin), the resulting solid is generally considered non-hazardous and may be disposed of as regular solid waste. However, it is imperative to confirm this with your local EHS department, as regulations may vary.

  • Empty Containers: Empty containers may retain product residue. All labeled hazard precautions must be observed. Puncture and crush containers to prevent reuse and dispose of them according to institutional guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.